Lyso-PAF C-18
Beschreibung
Eigenschaften
IUPAC Name |
(2-hydroxy-3-octadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H56NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-31-24-26(28)25-33-34(29,30)32-23-21-27(2,3)4/h26,28H,5-25H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBJVQHMEXMFDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H56NO6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20955785 | |
| Record name | 2-Hydroxy-3-(octadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20955785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72490-82-5, 34240-68-1 | |
| Record name | 3,5,9-Trioxa-4-phosphaheptacosan-1-aminium, 4,7-dihydroxy-N,N,N-trimethyl-, inner salt, 4-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72490-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Octadecyl-sn-glycero-3-phosphocholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072490825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-3-(octadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20955785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Enigmatic Role of Lyso-PAF C-18: From Precursor to Signaling Modulator
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Lyso-platelet-activating factor C-18 (Lyso-PAF C-18), traditionally viewed as a mere inactive precursor and metabolite in the biosynthesis of the potent inflammatory mediator Platelet-Activating Factor (PAF), is emerging as a bioactive lipid with distinct and significant biological roles. This technical guide delves into the multifaceted nature of this compound, exploring its involvement in pivotal signaling pathways that govern cell proliferation, inflammation, and apoptosis. Contrary to its long-held reputation, recent evidence demonstrates that this compound actively participates in intracellular signaling, notably in the RAF1-MEK-ERK cascade, and exhibits opposing effects to PAF in inflammatory cell activation through the cAMP-PKA pathway. This guide provides a comprehensive overview of its metabolic pathways, signaling functions, and detailed experimental protocols to facilitate further investigation into its therapeutic potential.
Introduction
This compound, or 1-O-octadecyl-sn-glycero-3-phosphocholine, is a lysophospholipid that plays a crucial role in the "remodeling pathway" of PAF biosynthesis. It is formed from membrane phospholipids (B1166683) by the action of phospholipase A2 or through the hydrolysis of PAF by PAF acetylhydrolase (PAF-AH). While its role as a substrate for the synthesis of PAF is well-established, the intrinsic biological activities of this compound have been a subject of evolving research. This document synthesizes current knowledge on the biological significance of this compound, with a focus on its signaling functions and the methodologies to study them.
Metabolic Pathways of this compound
This compound is a central intermediate in the metabolism of ether-linked phospholipids. Its formation and consumption are tightly regulated by a series of enzymatic reactions.
Formation:
-
Action of PAF-AH on PAF C-18: The primary route for this compound generation is the deacetylation of PAF C-18 by PAF acetylhydrolase.[1]
-
Action of CoA-Independent Transacylase: this compound can also be formed from 1-O-octadecyl-2-acyl-glycerophosphocholine by the action of a CoA-independent transacylase.[1]
Consumption:
-
Formation of PAF C-18: In the remodeling pathway, this compound is acetylated by acetyl-CoA:lyso-PAF acetyltransferase to form PAF C-18.
-
Acylation with Arachidonic Acid: A CoA-independent transacylase can selectively acylate this compound with arachidonic acid.[1]
Biological Significance and Signaling Pathways
Recent studies have unveiled that this compound is not biologically inert but possesses distinct signaling capabilities, often contrasting with those of PAF.
The RAF1-MEK-ERK Signaling Pathway
In certain cellular contexts, particularly in cancer cells with NRAS mutations, intracellular this compound has been shown to be a critical component of the RAS-RAF1 signaling axis.[2][3]
-
Activation of PAK2: Intracellular Lyso-PAF promotes the activation of p21-activated kinase 2 (PAK2) by binding to its catalytic domain. This interaction is thought to alter ATP kinetics, leading to enhanced PAK2 activity.
-
Phosphorylation of RAF1: Activated PAK2, in turn, contributes to the phosphorylation of RAF1 at serine 338 (S338), a key step in its activation.
-
Downstream Signaling: The activation of RAF1 subsequently leads to the phosphorylation and activation of MEK and ERK, promoting cell proliferation. This signaling cascade appears to be particularly important in melanoma cells expressing mutant NRAS, where the PLA2G7-Lyso-PAF-PAK2 axis is crucial for RAF1 activation.
The Adenylyl Cyclase-cAMP-PKA Pathway
In contrast to its role in promoting proliferation in some cancer cells, this compound exhibits anti-inflammatory effects in immune cells like neutrophils and platelets. These effects are mediated through the cAMP-PKA pathway and are independent of the PAF receptor.
-
Inhibition of Neutrophil Activation: Lyso-PAF dose-dependently inhibits neutrophil NADPH oxidase activation and subsequent superoxide (B77818) production, a key function in the inflammatory response. This inhibitory effect is achieved through the elevation of intracellular cyclic AMP (cAMP) levels.
-
Inhibition of Platelet Aggregation: Lyso-PAF also increases intracellular cAMP levels in platelets, leading to the inhibition of thrombin-induced platelet aggregation. This effect can be reversed by inhibiting Protein Kinase A (PKA).
Quantitative Data
The following tables summarize key quantitative data from studies investigating the biological effects of this compound.
| Parameter | Cell Type | Treatment | Concentration | Effect | Reference |
| Superoxide Production | Human Neutrophils | Lyso-PAF (16:0 and 18:0) | 1 µM | 57% reduction in fMLF-induced superoxide production | |
| Intracellular cAMP | Human Neutrophils | Lyso-PAF | 10 nM - 1 µM | Dose-dependent increase | |
| Intracellular cAMP | Human Platelets | Lyso-PAF | Not specified | Significant increase | |
| Platelet Aggregation | Human Platelets | Lyso-PAF | 10 nM - 1 µM | Inhibition of thrombin-induced aggregation | |
| Intracellular Lyso-PAF | HMCB (Melanoma) Cells | PLA2G7 knockdown | - | Reduced from 30µM to 4µM |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Measurement of Intracellular cAMP Levels
Principle: This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative measurement of cAMP in cell lysates.
Materials:
-
cAMP ELISA Kit (e.g., from Abcam or Cell Biolabs)
-
Cell Lysis Buffer (provided with the kit or prepared separately)
-
Microplate reader capable of reading absorbance at 450 nm
-
Cultured neutrophils or platelets
-
This compound
-
Phosphodiesterase inhibitor (e.g., IBMX)
Procedure:
-
Cell Treatment:
-
Culture neutrophils or platelets to the desired density.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 1 mM IBMX) for a specified time (e.g., 5 minutes) to prevent cAMP degradation.
-
Treat the cells with varying concentrations of this compound (e.g., 10 nM to 1 µM) for the desired time (e.g., 5 minutes).
-
-
Cell Lysis:
-
Aspirate the medium from the cells.
-
Add an appropriate volume of Cell Lysis Buffer to each well.
-
Incubate on ice for a specified time to ensure complete lysis.
-
-
ELISA Assay:
-
Follow the specific instructions provided with the commercial cAMP ELISA kit. This typically involves:
-
Adding standards and cell lysates to the wells of an antibody-coated microplate.
-
Adding a fixed amount of HRP-conjugated cAMP.
-
Incubating to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at 450 nm.
-
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the known cAMP standards.
-
Determine the concentration of cAMP in the cell lysates by interpolating their absorbance values on the standard curve.
-
In Vitro PAK2 Kinase Assay
Principle: This assay measures the activity of PAK2 kinase by quantifying the phosphorylation of a specific substrate, such as RAF1.
Materials:
-
Purified recombinant PAK2
-
Purified recombinant RAF1 (as substrate)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA)
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for detection with phospho-specific antibodies)
-
This compound
-
SDS-PAGE gels and Western blotting reagents
-
Phospho-RAF1 (Ser338) antibody
Procedure:
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the Kinase Assay Buffer, purified recombinant PAK2, and purified recombinant RAF1.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
-
Detection of Phosphorylation:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a phospho-specific antibody against RAF1 (Ser338).
-
Detect the signal using a suitable secondary antibody and chemiluminescence or fluorescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for phosphorylated RAF1 to determine the effect of this compound on PAK2 kinase activity.
-
CoA-Independent Transacylase Activity Assay
Principle: This assay measures the transfer of a fatty acid from a donor phospholipid to this compound in the absence of coenzyme A.
Materials:
-
Cell membrane fractions (e.g., from human neutrophils)
-
Radiolabeled donor phospholipid (e.g., 1-O-[³H]alkyl-2-arachidonoyl-sn-glycero-3-phosphorylcholine)
-
This compound
-
Reaction buffer (e.g., Tris-HCl buffer)
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter
Procedure:
-
Reaction Mixture:
-
Prepare a reaction mixture containing the cell membrane fraction, radiolabeled donor phospholipid, and this compound in the reaction buffer.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time.
-
-
Lipid Extraction:
-
Stop the reaction and extract the lipids using a suitable solvent system (e.g., chloroform:methanol).
-
-
TLC Separation:
-
Spot the extracted lipids onto a TLC plate.
-
Develop the TLC plate using a solvent system that separates the different lipid species (e.g., chloroform:methanol:acetic acid:water).
-
-
Detection and Quantification:
-
Visualize the lipid spots (e.g., using iodine vapor).
-
Scrape the spots corresponding to the acylated product from the TLC plate.
-
Quantify the radioactivity in the scraped spots using a scintillation counter to determine the transacylase activity.
-
Visualizations
Signaling Pathways
Caption: Signaling pathways of this compound.
Experimental Workflow
Caption: Key experimental workflows.
Conclusion
The biological significance of this compound extends far beyond its role as a simple metabolic intermediate. It is a bioactive lipid with potent and diverse signaling functions that can either promote cell proliferation or exert anti-inflammatory effects depending on the cellular context. Its ability to modulate the RAF1-MEK-ERK and cAMP-PKA pathways highlights its potential as a therapeutic target in cancer and inflammatory diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the intricate biology of this compound and unlock its full therapeutic potential. Further research is warranted to fully elucidate the receptors and downstream effectors of this compound and to understand its physiological and pathological roles in greater detail.
References
The Dichotomous Role of Lyso-PAF C-18 in Cellular Signaling: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-O-octadecyl-sn-glycero-3-phosphocholine, commonly known as Lyso-Platelet-Activating Factor C-18 (Lyso-PAF C-18), has long been considered an inactive precursor and metabolite in the biosynthesis and degradation of the potent inflammatory lipid mediator, Platelet-Activating Factor (PAF). However, emerging evidence challenges this dogma, revealing that this compound is a bioactive lipid in its own right, capable of modulating distinct cellular signaling pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's role in cellular signaling, with a focus on two key, and seemingly opposing, pathways: the intracellular activation of the RAS-RAF1 cascade and the inhibition of neutrophil activation via a cyclic AMP-dependent mechanism. This document is intended to serve as a resource for researchers and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the signaling networks involved.
Introduction to this compound
This compound is a lysophospholipid structurally similar to PAF, differing by the absence of an acetyl group at the sn-2 position of the glycerol (B35011) backbone, which instead contains a hydroxyl group. It is formed from PAF C-18 through the action of PAF acetylhydrolase (PAF-AH) and serves as a substrate for the synthesis of PAF C-18 via the remodeling pathway.[1] While traditionally viewed as biologically inert, recent studies have unveiled its capacity to act as an intracellular signaling molecule, particularly in the context of cancer cell proliferation and inflammatory responses.[1][2]
Cellular Signaling Pathways Modulated by this compound
This compound has been demonstrated to influence at least two distinct signaling cascades, exhibiting both pro-proliferative and anti-inflammatory effects depending on the cellular context.
Intracellular Activation of the RAS-RAF1 Pathway in Cancer Cells
In certain cancer cells, particularly those with NRAS mutations, intracellular this compound has been identified as a key signaling molecule that contributes to the activation of the RAF1-MEK-ERK (MAPK) pathway, a critical cascade for cell proliferation and survival.[2] This signaling is independent of the canonical PAF receptor.
The proposed mechanism involves the following key steps:
-
PLA2G7-mediated production: Intracellular phospholipase A2, group VII (PLA2G7) hydrolyzes PAF to produce Lyso-PAF.[2]
-
Direct binding to PAK2: Lyso-PAF directly binds to the catalytic domain of p21-activated kinase 2 (PAK2). This interaction is enhanced by the autophosphorylation of PAK2.
-
PAK2 activation: The binding of Lyso-PAF to PAK2 alters its ATP kinetics, leading to enhanced auto- and trans-kinase activities.
-
RAF1 phosphorylation: Activated PAK2, along with PAK1, phosphorylates RAF1 at Serine 338 (S338).
-
Downstream signaling: Phosphorylation of RAF1 at S338 is a crucial step in its activation, leading to the subsequent phosphorylation and activation of MEK1/2 and ERK1/2, which in turn drive cell proliferation.
Inhibition of Neutrophil Activation via a cAMP-Dependent Pathway
In contrast to its role in cancer cell proliferation, this compound exhibits an inhibitory effect on neutrophil activation. This action is antagonistic to that of PAF and is mediated through a distinct signaling pathway that does not involve the PAF receptor.
The key steps in this inhibitory pathway are:
-
Receptor-independent action: this compound's inhibitory effect is not blocked by PAF receptor antagonists, nor is it absent in neutrophils from PAF receptor knockout mice, indicating a PAF receptor-independent mechanism.
-
Adenylyl Cyclase activation: this compound is proposed to activate adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP). The specific receptor or mechanism for this activation is yet to be fully elucidated but may involve a Gs-coupled G-protein coupled receptor (GPCR).
-
cAMP elevation: The activation of adenylyl cyclase leads to an increase in intracellular cAMP levels.
-
PKA activation: Elevated cAMP levels activate Protein Kinase A (PKA).
-
Inhibition of NADPH Oxidase: PKA activation leads to the inhibition of NADPH oxidase, the enzyme complex responsible for the production of superoxide (B77818) anions, a key component of the neutrophil oxidative burst. This results in a reduction of fMLF-induced superoxide production.
Quantitative Data on this compound's Cellular Effects
The following tables summarize the quantitative data available on the effects of this compound in various cellular assays.
Table 1: Effects of this compound on Neutrophil Function
| Parameter | Cell Type | Agonist | This compound Concentration | Observed Effect | Reference |
| Superoxide Production | Human Neutrophils | fMLF (1 µM) | 1 µM | 57% reduction | |
| Superoxide Production | Human Neutrophils | fMLF | 10 nM - 1 µM | Dose-dependent inhibition | |
| Intracellular cAMP | Human Neutrophils | - | 1 µM | Significant increase |
Table 2: Effects of this compound on Cancer Cell Signaling and Proliferation
| Parameter | Cell Line | Condition | This compound Concentration | Observed Effect | Reference |
| MEK & ERK Phosphorylation | HMCB (NRAS-Q61K) | PLA2G7 knockdown | Increasing concentrations | Reversal of decreased phosphorylation | |
| RAF1 (S338) Phosphorylation | HMCB (NRAS-Q61K) | PLA2G7 knockdown | Increasing concentrations | Reversal of decreased phosphorylation | |
| PAK2 Autophosphorylation | Recombinant PAK2 | In vitro kinase assay | Increasing concentrations | Enhanced autophosphorylation | |
| Cell Proliferation | HMCB (NRAS-Q61K) | - | Not specified | Promotes proliferation |
Table 3: Endogenous Concentrations of Lyso-PAF
| Sample Type | Condition | Lyso-PAF Concentration | Reference |
| Human Neutrophils | Unstimulated | ~300 pg/10^6 cells | |
| Human Neutrophils | Stimulated (A23187) | 2-3 fold increase | |
| HMCB Cells (NRAS-Q61K) | Control | ~30 µM | |
| HMCB Cells (NRAS-Q61K) | PLA2G7 knockdown | ~4 µM |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vitro PAK2 Kinase Assay
This protocol is adapted from studies investigating the effect of Lyso-PAF on PAK2 activity.
Objective: To determine the effect of this compound on the auto- and trans-kinase activity of PAK2.
Materials:
-
Recombinant human PAK2 (GST-tagged or His-tagged)
-
Recombinant human RAF1 (as a substrate for trans-kinase activity)
-
This compound (and PAF C-18 as a control)
-
Kinase Buffer (50 mM HEPES [pH 7.4], 10 mM MgCl₂, 2 mM MnCl₂, 0.2 mM DTT)
-
ATP solution (500 µM in Kinase Buffer)
-
SDS-PAGE loading buffer
-
Antibodies: anti-p-PAK2 (T402), anti-PAK2, anti-p-RAF1 (S338), anti-RAF1
-
Western blot equipment and reagents
Procedure:
For Autokinase Activity:
-
Prepare a reaction mixture containing 1.5 µg of recombinant PAK2 in Kinase Buffer.
-
Add varying concentrations of this compound (e.g., 0, 10, 50, 100 µM) to the reaction mixture.
-
Initiate the reaction by adding ATP to a final concentration of 500 µM.
-
Incubate the reaction at 30°C for 2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analyze the phosphorylation of PAK2 at Threonine 402 by Western blotting.
For Trans-kinase Activity:
-
Prepare a reaction mixture containing 500 ng of recombinant PAK2 and recombinant RAF1 as a substrate in Kinase Buffer.
-
Add varying concentrations of this compound.
-
Initiate the reaction by adding ATP to a final concentration of 500 µM.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Analyze the phosphorylation of RAF1 at Serine 338 by Western blotting.
Neutrophil Superoxide Production Assay (Luminol-based Chemiluminescence)
This protocol is based on methods used to measure the effect of Lyso-PAF on neutrophil oxidative burst.
Objective: To quantify the production of superoxide anions by neutrophils in response to a stimulus, and the modulatory effect of this compound.
Materials:
-
Isolated human neutrophils
-
Hank's Balanced Salt Solution (HBSS)
-
fMLF (N-Formylmethionyl-leucyl-phenylalanine)
-
This compound
-
Luminometer
Procedure:
-
Isolate human neutrophils from peripheral blood using a density gradient centrifugation method.
-
Resuspend neutrophils in HBSS at a concentration of 5 x 10⁵ cells/0.5 mL.
-
Pre-incubate the neutrophil suspension with 10 µM luminol for 10 minutes at 37°C.
-
Add this compound (e.g., 1 µM) or vehicle control and incubate for 5 minutes at 37°C.
-
Place the samples in a luminometer.
-
Stimulate the neutrophils by adding fMLF (e.g., 1 µM).
-
Immediately measure the chemiluminescence in counts per minute (c.p.m) over a period of 30 minutes at 37°C.
-
Quantify the results by calculating the area under the curve (AUC) and express as a percentage of the fMLF-only control.
Intracellular cAMP Measurement (Competitive ELISA)
This protocol is adapted from methods to measure changes in intracellular cAMP levels in response to Lyso-PAF.
Objective: To quantify the intracellular concentration of cAMP in neutrophils following treatment with this compound.
Materials:
-
Isolated human neutrophils
-
This compound
-
IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor
-
0.1 M HCl
-
cAMP Competitive ELISA kit
-
Plate reader
Procedure:
-
Isolate human neutrophils and resuspend them in a suitable buffer.
-
Pre-incubate the cells with IBMX for a specified time to prevent cAMP degradation.
-
Treat the neutrophils with this compound (e.g., 1 µM) or vehicle control for 5 minutes.
-
Lyse the cells by adding 0.1 M HCl and incubating for 10 minutes at room temperature.
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant containing the intracellular cAMP.
-
Perform the cAMP competitive ELISA on the supernatant according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader and calculate the cAMP concentration based on the standard curve.
Cell Proliferation Assay (MTS Assay)
This protocol is a general method for assessing cell proliferation, as used in studies of Lyso-PAF's effect on cancer cells.
Objective: To determine the effect of modulating the this compound pathway on the proliferation of melanoma cells.
Materials:
-
Melanoma cell lines (e.g., HMCB with NRAS-Q61K mutation)
-
6-well plates
-
Cell culture medium
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution)
-
Automated cell counter or hemocytometer
Procedure:
-
Seed 4-8 x 10⁴ cells per well in a 6-well plate and allow them to adhere overnight.
-
If studying the effect of pathway inhibition, treat the cells with appropriate inhibitors.
-
At specified time points (e.g., daily for 5 days), trypsinize and count the cells using an automated cell counter or hemocytometer.
-
Alternatively, for a colorimetric endpoint, seed cells in a 96-well plate (e.g., 1 x 10⁴ cells/well).
-
After treatment, add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Concluding Remarks
The accumulating evidence strongly suggests that this compound is not merely an inert metabolite but a bioactive lipid with distinct signaling capabilities. Its dichotomous role, promoting proliferation in cancer cells while inhibiting inflammation in neutrophils, highlights the context-dependent nature of lipid signaling. The intracellular RAS-RAF1 pathway and the extracellular/membrane-level cAMP-inhibitory pathway represent two key areas of this compound's influence. Further research is warranted to fully elucidate the receptors and upstream activation mechanisms of the cAMP pathway and to explore the therapeutic potential of targeting the PLA2G7-Lyso-PAF-PAK2 axis in RAS-driven cancers. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the multifaceted signaling roles of this compound.
References
The Enzymatic Conversion of PAF to Lyso-PAF C-18: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the enzymatic conversion of Platelet-Activating Factor (PAF) to its inactive metabolite, 1-O-octadecyl-sn-glycero-3-phosphocholine (Lyso-PAF C-18). This process is a critical regulatory mechanism in inflammatory and signaling pathways, primarily mediated by the enzyme family of PAF acetylhydrolases (PAF-AH). Understanding the kinetics, experimental methodologies, and cellular implications of this conversion is paramount for researchers in inflammation, cardiovascular disease, and drug development.
Core Concepts: PAF, Lyso-PAF, and the Role of PAF Acetylhydrolase
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions.[1] Its bioactivity is tightly regulated, and one of the primary inactivation pathways is the hydrolysis of the acetyl group at the sn-2 position of the glycerol (B35011) backbone, a reaction catalyzed by PAF acetylhydrolases (PAF-AH).[2][3] This conversion results in the formation of Lyso-PAF, which has long been considered a biologically inactive precursor and metabolite of PAF.[2][4]
The enzymatic conversion is as follows:
PAF (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) + H₂O → Lyso-PAF (1-O-alkyl-sn-glycero-3-phosphocholine) + Acetate
Specifically for the C-18 variant, the reaction is:
PAF C-18 + H₂O → this compound + Acetate
PAF-AHs are a unique family of calcium-independent phospholipases A2 (PLA2) that exhibit high specificity for substrates with short acyl chains at the sn-2 position, such as PAF. There are several isoforms of PAF-AH, including the plasma form (Lp-PLA2 or PLA2G7) and intracellular forms (e.g., PAF-AH II). The plasma form, which is primarily associated with lipoproteins, is the focus of many studies due to its role in systemic inflammation and cardiovascular diseases.
While traditionally viewed as an inactivation step, recent research has suggested that Lyso-PAF may have intracellular signaling functions, contributing to pathways such as RAF1 activation. This adds a new layer of complexity to the biological significance of the PAF to Lyso-PAF conversion.
Quantitative Data on Enzymatic Conversion
The efficiency of the enzymatic conversion of PAF to Lyso-PAF is influenced by several factors, including substrate concentration, enzyme concentration, temperature, and pH. The following tables summarize key quantitative data derived from experimental studies.
| Parameter | Value | Enzyme Source | Assay Conditions | Reference |
| Substrate Concentration (for saturation) | ≥ 50 µM | Human Plasma | 37°C, 30 min incubation | |
| Standard Substrate Concentration | 80 µM [³H-acetyl]PAF | Human Plasma | 37°C, 30 min incubation | |
| Optimal Temperature | 37°C | Human Plasma | - | |
| Linearity with Enzyme Amount | Up to at least 10 µg | Human Plasma | 80 µM [³H-acetyl]PAF, 37°C, 30 min | |
| Linearity with Time | Up to at least 120 min | Human Plasma | 80 µM [³H-acetyl]PAF, 37°C |
Table 1: Key Parameters for Radiometric PAF-AH Activity Assay
| Parameter | Value | Assay Type | Reference |
| Inter-assay Coefficient of Variation | 10% | Colorimetric | |
| Intra-assay Coefficient of Variation | 3.5% | Colorimetric | |
| Detection Range | 0.02 to 0.2 µmol/min/ml | Colorimetric |
Table 2: Performance Characteristics of a Commercial Colorimetric PAF-AH Assay Kit
Experimental Protocols
Accurate measurement of PAF-AH activity is crucial for studying the conversion of PAF to Lyso-PAF. Below are detailed methodologies for two common types of assays.
Radiometric Assay for PAF-AH Activity
This protocol is a standard method for the direct measurement of PAF hydrolysis.
Materials:
-
[³H-acetyl]PAF
-
Unlabeled PAF
-
Plasma or serum samples
-
HEPES buffer or PBS, pH 7.2
-
1.5 ml polypropylene (B1209903) microcentrifuge tubes
-
Water bath at 37°C
-
Scintillation counter and vials
-
Organic solvent (e.g., chloroform/methanol)
-
Nitrogen gas stream
-
Sonicator
Procedure:
-
Substrate Preparation:
-
Mix unlabeled PAF with [³H-acetyl]PAF to achieve the desired specific activity and a final concentration of 0.1 mM.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Resuspend the lipid film in buffer and sonicate to create a uniform suspension.
-
-
Sample Preparation:
-
Thaw plasma or serum samples in a cold-water bath.
-
Prepare a 100-fold dilution of the plasma/serum in HEPES buffer or PBS, pH 7.2.
-
-
Enzymatic Reaction:
-
In a 1.5 ml microcentrifuge tube on ice, mix 10 µl of the diluted sample with 40 µl of the 0.1 mM [³H-acetyl]PAF substrate solution.
-
Incubate the mixture for 30 minutes at 37°C in a water bath.
-
-
Extraction and Measurement:
-
Stop the reaction by adding an organic solvent (e.g., a Bligh-Dyer extraction).
-
Separate the aqueous and organic phases. The released [³H]acetate will be in the aqueous phase, while the unreacted [³H-acetyl]PAF will be in the organic phase.
-
Measure the radioactivity of an aliquot of the aqueous phase using a scintillation counter.
-
-
Calculation:
-
Calculate the amount of product generated based on the specific activity of the [³H-acetyl]PAF and the measured radioactivity. The enzymatic activity is typically expressed as nmol of PAF hydrolyzed per minute per ml of plasma (nmol/min/ml).
-
Colorimetric Assay for PAF-AH Activity (using a commercial kit)
This method utilizes a synthetic substrate, 2-thio PAF, which releases a thiol group upon hydrolysis by PAF-AH. The free thiol reacts with DTNB (Ellman's reagent) to produce a colored product that can be measured spectrophotometrically.
Materials (typically provided in a kit):
-
PAF-AH Assay Buffer
-
2-thio PAF (substrate)
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))
-
PAF-AH enzyme (as a positive control)
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer and reconstitute the substrate and DTNB according to the kit's instructions.
-
-
Sample and Control Preparation:
-
Add samples (e.g., plasma, serum, cell lysates) to the wells of a 96-well plate. For unknown samples, it is recommended to test several dilutions.
-
Prepare a positive control well using the provided PAF-AH enzyme and a no-enzyme control well.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the 2-thio PAF substrate solution to all wells.
-
Mix gently and incubate at room temperature for a specified time (e.g., 30 minutes).
-
-
Development and Measurement:
-
Add the DTNB solution to each well to stop the reaction and develop the color.
-
Read the absorbance at 405-414 nm using a microplate reader.
-
-
Calculation:
-
Calculate the PAF-AH activity based on the change in absorbance over time and the extinction coefficient of the colored product, as detailed in the kit's manual.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows related to the enzymatic conversion of PAF to Lyso-PAF.
Caption: Enzymatic conversion of PAF C-18 to this compound by PAF Acetylhydrolase.
Caption: Overview of PAF synthesis, signaling, and inactivation pathways.
Caption: Experimental workflow for the colorimetric PAF-AH activity assay.
Conclusion
The enzymatic conversion of PAF to this compound by PAF acetylhydrolase is a fundamental process in regulating lipid signaling and inflammation. This guide provides the core knowledge, quantitative data, and detailed experimental protocols necessary for researchers to accurately study this conversion. The emerging roles of Lyso-PAF in intracellular signaling underscore the continued importance of investigating this pathway. A thorough understanding of the methodologies and underlying biology is essential for the development of novel therapeutics targeting PAF-mediated diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Opposing Effects of Platelet-Activating Factor and Lyso-Platelet-Activating Factor on Neutrophil and Platelet Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The emerging roles of PAF acetylhydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lyso-PAF, a biologically inactive phospholipid, contributes to RAF1 activation - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomous Role of Lyso-PAF C18 in Inflammatory Responses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lyso-platelet-activating factor (Lyso-PAF) C18, a key intermediate in the biosynthesis and metabolism of the potent inflammatory mediator platelet-activating factor (PAF), presents a complex and dichotomous profile in the context of inflammation. Historically viewed as an inactive precursor and metabolite, emerging evidence reveals that Lyso-PAF C18 possesses intrinsic biological activities that are often contrary to those of PAF. This technical guide provides an in-depth exploration of the multifaceted functions of Lyso-PAF C18 in inflammatory responses, detailing its anti-inflammatory and pro-inflammatory roles, underlying signaling pathways, and quantitative effects. Furthermore, this guide offers detailed experimental protocols for key assays used to investigate the bioactivity of Lyso-PAF C18, intended to equip researchers and drug development professionals with the necessary knowledge to advance our understanding of this enigmatic lipid mediator.
Introduction: The Dual Identity of Lyso-PAF C18
Lyso-PAF C18, or 1-O-octadecyl-sn-glycero-3-phosphocholine, occupies a central position in the metabolic cycle of PAF. It is generated from membrane phospholipids (B1166683) by the action of phospholipase A2 and is subsequently acetylated to form the pro-inflammatory lipid, PAF.[1] Conversely, the deacetylation of PAF by the enzyme PAF acetylhydrolase (PAF-AH) yields Lyso-PAF C18, a process critical for the termination of PAF's potent inflammatory signaling.[2][3]
While initially considered biologically inert, a growing body of research has unveiled a more complex role for Lyso-PAF C18 in inflammation. This guide will dissect the evidence supporting its anti-inflammatory properties, address the controversy surrounding its reported pro-inflammatory effects, and explore its unique actions on specific immune cells.
The Anti-Inflammatory Facet of Lyso-PAF C18
Contrary to the pro-inflammatory cascade initiated by PAF, Lyso-PAF C18 has been demonstrated to exert anti-inflammatory effects, primarily through a signaling pathway independent of the PAF receptor.
Inhibition of Neutrophil and Platelet Activation
Seminal studies have revealed that Lyso-PAF C18 can actively suppress key inflammatory functions of neutrophils and platelets.[4] Specifically, it inhibits superoxide (B77818) production in neutrophils and aggregation in platelets, both of which are hallmark responses in acute inflammation.[4] This inhibitory action directly opposes the priming and activating effects of PAF on these cells.
The cAMP-PKA Signaling Pathway
The anti-inflammatory effects of Lyso-PAF C18 are mediated by the activation of the cyclic adenosine (B11128) monophosphate (cAMP)-dependent protein kinase A (PKA) signaling pathway. Lyso-PAF C18 stimulates the production of intracellular cAMP, which in turn activates PKA. Activated PKA then phosphorylates downstream targets that lead to the inhibition of inflammatory responses. This signaling cascade is a crucial counter-regulatory mechanism to the potent pro-inflammatory actions of PAF.
Caption: Anti-inflammatory signaling pathway of Lyso-PAF C18.
The Pro-Inflammatory Controversy: A Question of Purity
Despite evidence for its anti-inflammatory properties, some studies have reported pro-inflammatory effects of Lyso-PAF C18. However, these findings have been challenged by research highlighting the potential for contamination of commercial Lyso-PAF preparations with PAF or PAF-like molecules.
Subsequent studies demonstrated that when Lyso-PAF C18 is purified to remove these contaminants, its pro-inflammatory activity is abolished. This suggests that the intrinsic activity of pure Lyso-PAF C18 is not pro-inflammatory and that caution must be exercised in interpreting data from studies using unpurified reagents.
A Unique Role in Eosinophil Degranulation
Lyso-PAF C18, along with PAF, has been shown to induce the degranulation of eosinophils, a key event in allergic inflammation and parasitic infections. Significantly, this effect is independent of the classical PAF receptor, suggesting the existence of a novel receptor or a non-receptor-mediated mechanism for these lipids on eosinophils. This distinct activity highlights the cell-type specific and context-dependent functions of Lyso-PAF C18.
References
- 1. researchgate.net [researchgate.net]
- 2. Lyso-PAF, a biologically inactive phospholipid, contributes to RAF1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysophosphatidylcholine and lyso-PAF display PAF-like activity derived from contaminating phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Opposing Effects of Platelet-Activating Factor and Lyso-Platelet-Activating Factor on Neutrophil and Platelet Activation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Sources and Endogenous Levels of Lyso-PAF C18
This technical guide provides a comprehensive overview of 1-O-octadecyl-sn-glycero-3-phosphocholine (Lyso-PAF C18), a bioactive lipid molecule. Tailored for researchers, scientists, and drug development professionals, this document delves into its natural origins, endogenous concentrations in various biological systems, detailed analytical methodologies for its quantification, and its role in cellular signaling.
Introduction to Lyso-PAF C18
Lyso-PAF C18 is an ether lysophospholipid, structurally characterized by an 18-carbon alkyl chain at the sn-1 position, a hydroxyl group at the sn-2 position, and a phosphocholine (B91661) headgroup at the sn-3 position of the glycerol (B35011) backbone. It is a key intermediate in the biosynthesis and metabolism of Platelet-Activating Factor (PAF), a potent lipid mediator of inflammation and other physiological processes. While initially considered an inactive precursor or degradation product of PAF, recent evidence has unveiled its intrinsic biological activities, particularly in intracellular signaling pathways.
Natural Sources and Biosynthesis of Lyso-PAF C18
Lyso-PAF C18 is not a dietary lipid but is endogenously synthesized in various cells and tissues. Its production is intricately linked to the metabolism of ether phospholipids (B1166683) and PAF. There are two primary pathways for the formation of Lyso-PAF C18:
-
The Remodeling Pathway: This is the major route for Lyso-PAF C18 synthesis. It involves the hydrolysis of the acyl group at the sn-2 position of 1-O-octadecyl-2-acyl-sn-glycero-3-phosphocholine by a CoA-independent transacylase.[1]
-
PAF Degradation: Lyso-PAF C18 is also formed by the deacetylation of PAF C18 (1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine) by the enzyme PAF acetylhydrolase (PAF-AH).[1]
Leukocytes, including macrophages, T cells, and mast cells, are significant sources of the enzymes involved in Lyso-PAF metabolism.
Below is a diagram illustrating the biosynthesis and metabolism of Lyso-PAF C18.
Endogenous Levels of Lyso-PAF C18
The concentration of Lyso-PAF C18 varies significantly across different biological matrices and physiological or pathological states. Its quantification is challenging due to its low abundance and the presence of structurally similar lipids. The following table summarizes the reported endogenous levels of Lyso-PAF C18 in various human samples.
| Biological Matrix | Species | Condition | Concentration | Reference(s) |
| Plasma | Human | Normal (Adolescent) | ~100 ng/mL | [2] |
| Human | Normal (Male, 40-65 years) | 102 - 253 ng/mL | [1] | |
| Human | Normal (Female, 40-65 years) | 74 - 174 ng/mL | [1] | |
| Human | Severely Ill Patients | 33 ± 15 ng/mL | ||
| Neutrophils | Human | Basal | ~300 pg/10⁶ cells | |
| Human | Stimulated (Calcium Ionophore A23187) | 2-3 fold increase over basal | ||
| Nasal Polyps | Human | Chronic Rhinosinusitis with Asthma | Higher than in patients without asthma | |
| Brain and Liver | Human, Mouse, Cat | Niemann-Pick Disease Type C1 | Significantly elevated |
Experimental Protocols for Quantification
The accurate quantification of Lyso-PAF C18 necessitates robust extraction methods and sensitive analytical techniques, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the gold standard.
Lipid Extraction from Biological Samples
4.1.1. Methanol (B129727) Precipitation for Plasma/Serum
This is a simple and rapid method suitable for high-throughput analysis.
-
To 2 µL of plasma or serum in a microcentrifuge tube, add 1 mL of ice-cold methanol containing a deuterated internal standard (e.g., Lyso-PAF C18-d4).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at room temperature.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
4.1.2. Liquid-Liquid Extraction (Folch Method) for Tissues and Cells
This method provides a more comprehensive lipid extraction.
-
Homogenize the tissue or cell pellet in a 2:1 (v/v) chloroform:methanol solution. Use a volume 20 times that of the sample weight (e.g., 20 mL for 1 g of tissue).
-
Add the internal standard to the solvent mixture before homogenization.
-
Agitate the homogenate for 15-20 minutes at room temperature.
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Centrifuge at a low speed (e.g., 2,000 x g) for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol or isopropanol) for LC-MS/MS analysis.
The following diagram outlines the general workflow for Lyso-PAF C18 quantification.
LC-MS/MS Analysis
-
Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the lipids, and then re-equilibrate.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50 °C.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Lyso-PAF C18: Precursor ion (m/z) 510.4 → Product ion (m/z) 184.1 (Phosphocholine headgroup).
-
Lyso-PAF C18-d4 (Internal Standard): Precursor ion (m/z) 514.4 → Product ion (m/z) 184.1.
-
-
Optimization: Parameters such as collision energy and cone voltage should be optimized for maximum sensitivity for each specific instrument.
-
Signaling Pathways of Lyso-PAF C18
Contrary to its initial classification as an inactive metabolite, intracellular Lyso-PAF C18 has been identified as a crucial signaling molecule, particularly in the context of cancer cell proliferation. It plays a key role in the RAS-RAF1 signaling pathway.
Lyso-PAF C18 directly binds to the catalytic domain of p21-activated kinase 2 (PAK2), leading to its activation. Activated PAK2 then phosphorylates RAF1 at Serine 338, a critical step in the activation of the RAF-MEK-ERK cascade, which promotes cell proliferation. This signaling function is independent of the classical PAF receptor.
The diagram below illustrates the signaling pathway involving Lyso-PAF C18.
Conclusion
Lyso-PAF C18 has emerged from being considered an inert metabolite to a recognized bioactive lipid with specific intracellular signaling functions. This guide provides a foundational understanding of its natural sources, endogenous levels, and analytical methodologies, which are critical for researchers investigating its role in health and disease. The elucidation of its involvement in the RAS-RAF1 pathway opens new avenues for therapeutic intervention in cancer and other proliferative disorders. Further research is warranted to expand our knowledge of the full spectrum of its biological functions and to establish its utility as a clinical biomarker.
References
Lyso-PAF C18's Interaction with Lipid Membranes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the interaction between Lyso-Platelet-Activating Factor C18 (Lyso-PAF C18) and lipid membranes. It delves into the biophysical consequences of this interaction, detailing effects on membrane structure and order. Furthermore, this guide elucidates the recently discovered role of intracellular Lyso-PAF C18 as a signaling molecule, particularly its involvement in the RAS-RAF1 pathway. Detailed experimental protocols for studying such lipid-membrane interactions are provided, alongside structured data tables and visual diagrams of signaling pathways and experimental workflows to facilitate understanding and future research in this area.
Introduction
Lyso-Platelet-Activating Factor (Lyso-PAF) is a lysophospholipid that serves as both a precursor and an inactive metabolite of the potent inflammatory mediator, Platelet-Activating Factor (PAF).[1][2] Lyso-PAF is generated through the action of phospholipase A2 (PLA2) on membrane phospholipids (B1166683) or by the hydrolysis of PAF by PAF acetylhydrolase (PAF-AH).[1][2] While traditionally considered biologically inactive, recent evidence has unveiled a crucial role for intracellular Lyso-PAF as a signaling molecule.[3] This guide explores the dual facets of Lyso-PAF C18: its biophysical interactions with the lipid bilayer and its function in intracellular signal transduction.
Molecular Structure of Lyso-PAF C18
-
Systematic Name: 1-O-octadecyl-sn-glycero-3-phosphocholine
-
Molecular Formula: C₂₆H₅₆NO₆P
-
Molecular Weight: 509.7 g/mol
Biophysical Interactions with Lipid Membranes
The amphipathic nature of Lyso-PAF C18, possessing a polar headgroup and a long C18 alkyl chain, dictates its interaction with and insertion into lipid membranes. These interactions can modulate the physical properties of the bilayer.
Effects on Membrane Order and Phase Behavior
Studies utilizing various biophysical techniques have provided insights into how Lyso-PAF C18 perturbs the organization of lipid bilayers.
-
Disordering Effect in Phosphatidylcholine Membranes: Differential Scanning Calorimetry (DSC) studies on dipalmitoylphosphatidylcholine (DPPC) bilayers have shown that Lyso-PAF C18 induces a slight decrease in the main phase transition temperature (Tm). This suggests that the incorporation of Lyso-PAF C18 disrupts the ordered packing of the phospholipid acyl chains, leading to a more disordered, or fluid, membrane state.
-
Ordering Effect in the Presence of Cholesterol: In contrast, in phosphatidylcholine membranes containing cholesterol, Lyso-PAF C18 has been observed to impart order. Electron Spin Resonance (ESR) studies have indicated the formation of stoichiometric complexes between Lyso-PAF and cholesterol. This interaction likely mitigates the disordering effect of Lyso-PAF alone and promotes a more ordered membrane environment.
-
Acyl Chain Order Parameters: Electron Spin Resonance (ESR) and Nuclear Magnetic Resonance (NMR) spectroscopy have been employed to probe the effect of Lyso-PAF on the order of lipid acyl chains. These studies have revealed that while PAF can significantly disorient phosphatidylcholine bilayers at high molar ratios, Lyso-PAF induces only slight changes in the acyl chain order parameters.
-
Membrane Insertion: Small-angle X-ray diffraction experiments suggest that Lyso-PAF C18 inserts into the lipid bilayer with its octadecyl chain oriented parallel to the acyl chains of the surrounding phospholipids.
Quantitative Data on Membrane Interaction
While qualitative and semi-quantitative data are available, specific quantitative values for the interaction of Lyso-PAF C18 with lipid membranes are not extensively reported in the currently available literature. The following table summarizes the observed effects and highlights the areas where more quantitative research is needed.
| Parameter | Lipid System | Method | Observation | Quantitative Data |
| Main Phase Transition Temp. (Tm) | DPPC | DSC | Slight decrease | ΔTc = 0.3 to 1.4 °C |
| Pre-transition Temperature | DPPC | DSC | Substantial decrease | ΔTc = 0.8 to 4.5 °C |
| Membrane Order | PC Membranes | DSC | Disorder | Data not available |
| Membrane Order | PC/Cholesterol | DSC | Order | Data not available |
| Acyl Chain Order Parameter | Phosphatidylcholine | ESR/NMR | Slight change | Data not available |
| Binding Affinity (Kd) | Various | ITC | Not Reported | Data not available |
| Membrane Fluidity (Anisotropy) | Various | Fluorescence | Not Reported | Data not available |
Intracellular Signaling Role of Lyso-PAF C18
Recent groundbreaking research has illuminated an unexpected intracellular signaling function for Lyso-PAF, moving beyond its classical role as an inactive metabolite.
The PLA2G7-Lyso-PAF-PAK2-RAF1 Signaling Pathway
Intracellular Lyso-PAF, generated by Phospholipase A2, Group VII (PLA2G7), has been identified as a key element in the RAS-RAF1 signaling cascade. This pathway is crucial for cell proliferation and is often dysregulated in cancer.
The key steps in this pathway are:
-
Generation of Lyso-PAF: Intracellular PLA2G7 hydrolyzes PAF to produce Lyso-PAF.
-
Activation of PAK2: Lyso-PAF directly binds to the catalytic domain of p21-activated kinase 2 (PAK2), enhancing its kinase activity.
-
Phosphorylation of RAF1: Activated PAK2 then phosphorylates RAF1 at Serine 338.
-
Activation of MEK-ERK Pathway: Phosphorylation of RAF1 contributes to its activation, leading to the downstream activation of the MEK-ERK signaling cascade, which promotes cell proliferation.
This newly discovered pathway highlights Lyso-PAF as a critical signaling lipid, challenging the long-held view of its biological inertness.
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. Molecular dynamics simulations of lipid bilayers: simple recipe of how to do it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lipid.phys.cmu.edu [lipid.phys.cmu.edu]
- 3. Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Fate of Lyso-PAF C-18 In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vivo metabolic fate of 1-O-octadecyl-sn-glycero-3-phosphocholine (Lyso-PAF C-18), a key lysophospholipid involved in cellular signaling and inflammatory processes. This document details the enzymatic pathways governing its conversion, the analytical methodologies for its quantification, and its known signaling activities independent of the Platelet-Activating Factor (PAF) receptor. While extensive in vitro data has elucidated the primary metabolic routes of this compound, a complete in vivo pharmacokinetic profile, including comprehensive absorption, distribution, metabolism, and excretion (ADME) data, remains an area for further investigation. This guide summarizes the current understanding to support ongoing research and drug development efforts targeting lysophospholipid metabolism.
Introduction
This compound, a species of lysophosphatidylcholine (B164491) with an ether linkage at the sn-1 position, serves as both a precursor and a degradation product of the potent inflammatory mediator, Platelet-Activating Factor (PAF). Its metabolic processing is tightly regulated and plays a crucial role in maintaining cellular homeostasis and modulating inflammatory responses. Understanding the in vivo fate of this compound is critical for elucidating its physiological and pathological roles and for the development of therapeutic agents that target PAF-related pathways. This guide synthesizes the available scientific literature on the metabolism, quantification, and signaling of this compound.
Metabolic Pathways of this compound
The metabolism of this compound in vivo is primarily characterized by two competing enzymatic pathways: acetylation to form PAF C-18 and acylation to form 1-O-octadecyl-2-acyl-sn-glycero-3-phosphocholine (a stable membrane phospholipid).
Acetylation to Platelet-Activating Factor (PAF) C-18
The conversion of this compound to the biologically active PAF C-18 is catalyzed by acetyl-CoA:lyso-PAF acetyltransferases (LPCATs). Two key enzymes have been identified in this "remodeling pathway" of PAF biosynthesis:
-
LPCAT1: This enzyme is constitutively expressed, with its highest levels found in the lungs.
-
LPCAT2: This isoform is inducible and is predominantly expressed in inflammatory cells such as macrophages.
The acetylation of this compound is a critical step in the rapid production of PAF during inflammatory responses.
Acylation to 1-O-octadecyl-2-acyl-sn-glycero-3-phosphocholine
This compound can be acylated with a long-chain fatty acid at the sn-2 position to form a stable ether-linked phosphatidylcholine. This reaction is part of the Lands cycle and serves to incorporate Lyso-PAF into cellular membranes, effectively removing it from the pool available for PAF synthesis. This process is catalyzed by various acyl-CoA:lysophospholipid acyltransferases.
Quantitative Data on this compound
Comprehensive in vivo pharmacokinetic data detailing the absorption, distribution, metabolism, and excretion of exogenously administered this compound is limited in the available literature. However, studies on endogenous levels in various biological samples provide some quantitative insights.
Table 1: Endogenous Levels of Lyso-PAF in Human and Rabbit Biological Samples
| Biological Sample | Species | Condition | Lyso-PAF Concentration | Citation |
| Neutrophils | Human | Unstimulated | ~300 pg/10^6 cells | [1] |
| Neutrophils | Human | Stimulated (Calcium Ionophore A23187) | 2-3 fold increase | [1] |
| Leukocytes | Rabbit | Unstimulated | 3.76 pmol/10^6 cells | [2] |
| Leukocytes | Rabbit | Stimulated (Calcium Ionophore A23187) | 1.7-fold increase | [2] |
| Plasma | Human (Male, 40-65 years) | Normal | 102 - 253 ng/mL | [3] |
| Plasma | Human (Female) | Normal | 74 - 174 ng/mL | |
| Plasma | Human | Severe Systemic Illness | 33 ± 15 ng/mL |
Note: The data presented are for total Lyso-PAF and may not be specific to the C-18 isoform unless specified.
Experimental Protocols
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This method allows for the sensitive and specific quantification of Lyso-PAF molecular species.
Protocol:
-
Internal Standard Addition: Add a known amount of deuterated Lyso-PAF internal standard to the biological sample.
-
Lipid Extraction: Extract total lipids from the sample using a modified Bligh and Dyer method with a chloroform/methanol/water solvent system.
-
Purification: Purify the Lyso-PAF fraction from the total lipid extract using silicic acid chromatography followed by thin-layer chromatography (TLC).
-
Hydrolysis: Cleave the phosphocholine (B91661) headgroup from Lyso-PAF to yield the corresponding 1-O-octadecyl-glycerol. This can be achieved using phospholipase C or hydrofluoric acid.
-
Derivatization: Convert the resulting ether monoglyceride to a volatile derivative suitable for GC analysis. A common method is condensation with acetone (B3395972) to form the 1-O-alkyl-2,3-isopropylidene glycerol (B35011) derivative.
-
GC-MS Analysis: Analyze the derivatized sample by GC-MS in the selected ion monitoring (SIM) mode, monitoring for the characteristic fragments of both the endogenous this compound derivative and the deuterated internal standard.
-
Quantification: Construct a standard curve using known amounts of this compound and the internal standard to calculate the concentration in the original sample.
In Vitro Lyso-PAF Acylation Assay
This assay measures the activity of acyltransferases that convert Lyso-PAF to 1-alkyl-2-acyl-GPC.
Protocol:
-
Enzyme Source Preparation: Prepare microsomes or cell lysates from tissues or cells of interest (e.g., human neutrophils) as the source of acyltransferase activity.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, dithiothreitol, and the enzyme preparation.
-
Substrate Addition: Add the substrates, this compound and a radiolabeled acyl-CoA (e.g., [14C]arachidonoyl-CoA), to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Reaction Termination and Lipid Extraction: Stop the reaction by adding a chloroform/methanol mixture and extract the lipids.
-
Lipid Separation: Separate the lipid products, specifically the radiolabeled 1-O-octadecyl-2-arachidonoyl-sn-glycero-3-phosphocholine, from the unreacted substrates using thin-layer chromatography (TLC).
-
Quantification: Scrape the spot corresponding to the acylated product from the TLC plate and quantify the radioactivity using liquid scintillation counting to determine the enzyme activity.
In Vitro RAF1 Kinase Activity Assay
This protocol is designed to assess the activation of RAF1 by Lyso-PAF.
Protocol:
-
Cell Treatment: Treat the cells of interest (e.g., melanoma cell lines) with this compound for a specified time.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Immunoprecipitation of RAF1: Immunoprecipitate RAF1 from the cell lysates using a specific anti-RAF1 antibody conjugated to protein A/G beads.
-
Kinase Reaction: Resuspend the immunoprecipitated RAF1 in a kinase buffer containing ATP and a recombinant, inactive form of its downstream substrate, MEK1.
-
Incubation: Incubate the reaction mixture at 30°C to allow RAF1 to phosphorylate MEK1.
-
Western Blot Analysis: Stop the reaction and analyze the reaction mixture by SDS-PAGE and Western blotting.
-
Detection: Probe the Western blot with an antibody specific for MEK1 phosphorylated at Ser217/221, which are the sites phosphorylated by active RAF1. The intensity of the phosphorylated MEK1 band is indicative of RAF1 activity.
Signaling Pathways of this compound
While traditionally viewed as a biologically inactive precursor to PAF, recent evidence suggests that this compound can elicit cellular responses through PAF receptor-independent mechanisms.
Activation of the RAF1-MEK-ERK Signaling Cascade
Lyso-PAF has been shown to contribute to the activation of RAF1, a key kinase in the mitogen-activated protein kinase (MAPK) signaling pathway. This activation appears to be independent of the canonical PAF receptor.
Visualization of Metabolic Pathways and Experimental Workflows
Metabolic Fate of this compound
Caption: Major metabolic pathways of this compound in vivo.
Experimental Workflow for this compound Quantification
Caption: General experimental workflow for the quantification of this compound.
Conclusion
The in vivo metabolic fate of this compound is a dynamic process involving its conversion to the pro-inflammatory mediator PAF or its incorporation into cellular membranes via acylation. While the key enzymatic players and their in vitro kinetics are well-characterized, a comprehensive understanding of the whole-body pharmacokinetics of this compound is still emerging. The recent discovery of its PAF receptor-independent signaling activities, such as the activation of the RAF1 pathway, highlights the multifaceted role of this lysophospholipid. Further in vivo studies employing stable isotope-labeled this compound are warranted to fully delineate its absorption, distribution, metabolism, and excretion, which will be invaluable for the development of novel therapeutics targeting inflammatory and proliferative diseases.
References
- 1. Quantitation of lyso-platelet activating factor molecular species from human neutrophils by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of platelet-activating factor and alkyl-ether phospholipids by gas chromatography-mass spectrometry via direct derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lyso-PAF, a biologically inactive phospholipid, contributes to RAF1 activation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Utilizing Lyso-PAF C-18 in Neutrophil Activation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lyso-Platelet-Activating Factor C-18 (Lyso-PAF C-18) is a bioactive lipid molecule that has emerged as a significant modulator of neutrophil function. Contrary to its initial consideration as an inactive precursor to the potent inflammatory mediator Platelet-Activating Factor (PAF), recent studies have revealed that this compound possesses distinct biological activities, often opposing those of PAF.[1][2] Specifically, this compound has been identified as an inhibitor of key neutrophil activation processes, such as the respiratory burst, without stimulating others like calcium mobilization.[1][3] This positions this compound as a molecule of interest for research into the resolution of inflammation and for the development of novel anti-inflammatory therapeutics.
These application notes provide detailed protocols for utilizing this compound in a range of common neutrophil activation assays, including the assessment of NADPH oxidase activity, degranulation, chemotaxis, and calcium mobilization. The provided methodologies and data will aid researchers in effectively investigating the immunomodulatory effects of this compound.
Data Presentation
The following tables summarize the quantitative effects of this compound on various neutrophil functions as reported in the literature.
Table 1: Inhibition of Agonist-Induced Superoxide (B77818) Production by this compound
| Agonist | This compound Concentration | Percent Inhibition of Superoxide Production | Reference |
| fMLP (1 µM) | 1 µM | 57% | [1] |
| fMLP | 10 nM - 1 µM | Dose-dependent inhibition | |
| C5a (100 nM) | 1 µM | Inhibition observed |
Table 2: Effect of this compound on Intracellular Signaling in Neutrophils
| Parameter | This compound Concentration | Observation | Reference |
| Intracellular cAMP | 1 µM | Significant increase | |
| Intracellular Calcium ([Ca²⁺]i) | 1 µM | No mobilization |
Experimental Protocols
Neutrophil Isolation
A common prerequisite for the following assays is the isolation of highly pure and viable neutrophils from whole blood.
Protocol:
-
Draw whole blood into tubes containing an anticoagulant (e.g., EDTA).
-
Perform dextran (B179266) sedimentation to separate erythrocytes.
-
Layer the leukocyte-rich plasma onto a density gradient medium (e.g., Ficoll-Paque).
-
Centrifuge to separate mononuclear cells from the granulocyte/erythrocyte pellet.
-
Lyse the remaining red blood cells in the pellet using a hypotonic solution.
-
Wash the resulting neutrophil pellet with a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS) and resuspend at the desired concentration for subsequent assays.
-
Assess cell viability and purity using trypan blue exclusion and flow cytometry, respectively.
NADPH Oxidase Activity (Superoxide Production) Assay
This assay measures the production of superoxide (O₂⁻), a key component of the neutrophil respiratory burst, which is indicative of NADPH oxidase activation. This compound has been shown to inhibit agonist-induced superoxide production.
Protocol:
-
Isolate human neutrophils and resuspend them in HBSS with Ca²⁺ and Mg²⁺ at a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubate the neutrophil suspension with varying concentrations of this compound (e.g., 10 nM to 10 µM) or vehicle control for 5-15 minutes at 37°C.
-
Add a chemiluminescent probe (e.g., luminol (B1675438) or isoluminol) to the cell suspension.
-
Stimulate the neutrophils with a known agonist, such as N-formylmethionyl-leucyl-phenylalanine (fMLP, final concentration 1 µM) or complement component 5a (C5a, final concentration 100 nM).
-
Immediately measure the chemiluminescence over time using a luminometer.
-
Calculate the rate of superoxide production or the total production over a specific time course.
-
Compare the results from this compound-treated cells to the vehicle-treated controls to determine the inhibitory effect.
Degranulation (Elastase Release) Assay
Neutrophil degranulation involves the release of enzymes, such as elastase, from their granules. This assay assesses the effect of this compound on this process.
Protocol:
-
Isolate neutrophils and resuspend them in HBSS with Ca²⁺ and Mg²⁺ at a concentration of 2 x 10⁶ cells/mL.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 100 nM to 10 µM) or vehicle for 15 minutes at 37°C. It is also recommended to prime the cells with cytochalasin B (5 µg/mL) for 5 minutes to enhance the degranulation response to soluble stimuli.
-
Stimulate the neutrophils with an agonist like fMLP (1 µM) or C5a (100 nM) for 15-30 minutes at 37°C.
-
Pellet the cells by centrifugation and collect the supernatant.
-
Measure the elastase activity in the supernatant using a specific chromogenic or fluorogenic substrate (e.g., N-methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide).
-
Monitor the change in absorbance or fluorescence over time at the appropriate wavelength.
-
Quantify the amount of released elastase by comparing to a standard curve of purified human neutrophil elastase.
Chemotaxis Assay
This assay evaluates the directed migration of neutrophils towards a chemical gradient. The effect of this compound on neutrophil chemotaxis can be assessed either by its own potential to act as a chemoattractant or by its ability to modulate migration towards other known chemoattractants.
Protocol:
-
Isolate neutrophils and resuspend them in a serum-free migration medium at 1 x 10⁶ cells/mL.
-
Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane (typically 3-5 µm pores).
-
To test for direct chemotactic activity, place different concentrations of this compound in the lower wells of the chamber.
-
To test for modulation of chemotaxis, place a known chemoattractant (e.g., fMLP, 10 nM) in the lower wells, and pre-incubate the neutrophils with various concentrations of this compound before adding them to the upper wells.
-
Add the neutrophil suspension to the upper wells.
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for 60-90 minutes.
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope. Alternatively, use a fluorescent dye to label the cells and measure the fluorescence of the migrated cells.
Intracellular Calcium ([Ca²⁺]i) Mobilization Assay
A rise in intracellular calcium is a critical early event in neutrophil activation. This compound has been shown not to induce calcium mobilization.
Protocol:
-
Isolate neutrophils and resuspend them in a calcium-containing buffer at 1-2 x 10⁶ cells/mL.
-
Load the cells with a fluorescent calcium indicator dye, such as Fura-2 AM (acetoxymethyl ester), by incubating for 30-45 minutes at 37°C.
-
Wash the cells to remove extracellular dye and resuspend them in the calcium-containing buffer.
-
Place the cell suspension in a fluorometer cuvette with constant stirring.
-
Measure the baseline fluorescence ratio (e.g., excitation at 340 nm and 380 nm, emission at 510 nm for Fura-2).
-
Add this compound (e.g., 1 µM) and record any changes in the fluorescence ratio.
-
As a positive control, subsequently add a known agonist like PAF (100 nM) or fMLP (1 µM) to confirm that the cells are responsive.
-
To test for inhibitory effects, pre-incubate the Fura-2-loaded cells with this compound for a few minutes before adding the agonist.
Intracellular cAMP Measurement Assay
The inhibitory effects of this compound on neutrophil activation are mediated through an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).
Protocol:
-
Isolate neutrophils and resuspend them in HBSS at a concentration of 5 x 10⁶ cells/mL.
-
Pre-incubate the cells with a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX, 100 µM), for 10 minutes at 37°C to prevent cAMP degradation.
-
Treat the neutrophils with various concentrations of this compound (e.g., 100 nM to 10 µM) or a vehicle control for 5-10 minutes.
-
Terminate the reaction by adding a lysis buffer or by flash-freezing the cell pellets.
-
Measure the intracellular cAMP levels using a commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit, following the manufacturer's instructions.
Mandatory Visualizations
Caption: Workflow for assessing the effects of this compound on neutrophil activation.
Caption: Proposed signaling pathway for this compound-mediated inhibition of neutrophil activation.
References
- 1. The impact of platelet-activating factor (PAF)-like mediators on the functional activity of neutrophils: anti-inflammatory effects of human PAF-acetylhydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of superoxide anion and elastase release by C18 unsaturated fatty acids in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Opposing Effects of Platelet-Activating Factor and Lyso-Platelet-Activating Factor on Neutrophil and Platelet Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lyso-PAF C-18 in Platelet Aggregation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lyso-Platelet-Activating Factor (Lyso-PAF) is the inactive precursor and metabolite of Platelet-Activating Factor (PAF), a potent phospholipid mediator involved in a variety of inflammatory processes and platelet activation.[1][2] While traditionally considered biologically inactive, recent studies have indicated that Lyso-PAF may possess its own distinct biological activities, often opposing those of PAF.[1] Specifically, in the context of platelet biology, Lyso-PAF has been shown to inhibit platelet aggregation induced by other agonists, such as thrombin.[1]
These application notes provide a detailed protocol for utilizing Lyso-PAF C-18 in in vitro platelet aggregation assays to study its inhibitory effects. This document outlines the necessary reagents, equipment, and step-by-step procedures for researchers investigating the regulatory roles of lipids in hemostasis and thrombosis.
Quantitative Data Summary
The following table summarizes key quantitative parameters for using this compound in platelet aggregation studies, based on established protocols.
| Parameter | Value | Source |
| This compound Concentration Range | 10 nM - 1 µM | [1] |
| Platelet Concentration | 3 x 10⁸ platelets/mL | |
| Pre-incubation Time with Lyso-PAF | 2 minutes | |
| Agonist (Thrombin) Concentration | 0.03 U/mL | |
| Incubation Temperature | 37°C |
Experimental Protocols
This section details the methodology for preparing human platelets and performing a platelet aggregation assay to assess the effect of this compound.
Preparation of Washed Human Platelets
-
Blood Collection: Collect whole blood from healthy, consenting donors into tubes containing an anticoagulant solution (e.g., 3.2% sodium citrate, in a 9:1 blood to anticoagulant ratio).
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at 180 x g for 15 minutes at room temperature to separate the PRP.
-
Platelet Pelleting: Carefully transfer the upper PRP layer to a new tube and centrifuge at 2200 x g for 10 minutes to pellet the platelets.
-
Washing: Gently resuspend the platelet pellet in a suitable washing buffer (e.g., Tyrode's buffer) and repeat the centrifugation step.
-
Final Resuspension: Resuspend the final platelet pellet in a physiological buffer (e.g., Tyrode's buffer containing albumin) to a concentration of 3 x 10⁸ platelets/mL.
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
-
Instrument Setup: Turn on the light transmission aggregometer and allow it to warm up to 37°C.
-
Baseline Calibration: Use platelet-poor plasma (PPP) or the platelet suspension buffer to set the 100% light transmission baseline and a non-stimulated platelet-rich plasma (PRP) or washed platelet suspension to set the 0% baseline.
-
This compound Pre-incubation: In an aggregometer cuvette containing a stir bar, add the washed platelet suspension. Add the desired concentration of this compound (e.g., 10 nM to 1 µM) or vehicle control and incubate for 2 minutes at 37°C with stirring.
-
Initiation of Aggregation: Add the platelet agonist (e.g., α-thrombin at 0.03 U/mL) to the cuvette to induce aggregation.
-
Data Recording: Record the change in light transmission over time until the aggregation response reaches a plateau. The percentage of aggregation is calculated relative to the 0% and 100% baselines.
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound in Platelets
The inhibitory effect of Lyso-PAF on platelet aggregation is primarily mediated through the elevation of intracellular cyclic AMP (cAMP). Unlike PAF, which binds to a specific G-protein coupled receptor (GPCR) to initiate a signaling cascade leading to platelet activation, Lyso-PAF appears to act via a different mechanism that involves the activation of adenylyl cyclase, the enzyme responsible for cAMP production. The subsequent increase in cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to inhibit platelet activation and aggregation.
Caption: Signaling pathway of this compound leading to the inhibition of platelet aggregation.
Experimental Workflow for Studying this compound Effects
The following diagram outlines the key steps in the experimental workflow for investigating the impact of this compound on platelet aggregation.
Caption: Experimental workflow for assessing the inhibitory effect of this compound on platelet aggregation.
Important Considerations
It is crucial to note that some studies have suggested that the observed biological effects of commercially available Lyso-PAF preparations may be due to contamination with PAF or other PAF-like lipids. Therefore, it is highly recommended to use this compound of the highest purity available and to include appropriate controls to rule out confounding effects from contaminants. Researchers should consider performing control experiments with a PAF receptor antagonist to confirm that the observed inhibitory effects are not mediated through the PAF receptor.
References
Application Notes and Protocols for Lyso-PAF C-18 as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantification of bioactive lipids is a critical aspect of research and development in numerous fields, including inflammation, immunology, and oncology. Platelet-activating factor (PAF) and its precursor, lysophosphatidylcholine (B164491) (lyso-PAF), are potent lipid mediators involved in a wide array of physiological and pathological processes. Accurate and precise measurement of these molecules is essential for understanding their roles and for the development of novel therapeutics.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of lipids due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard is paramount for reliable quantification, as it effectively corrects for variability in sample preparation and matrix effects during analysis. Lyso-PAF C-18, and particularly its deuterated form (this compound-d4), serves as an ideal internal standard for the quantification of endogenous this compound and structurally related analytes. Its chemical and physical properties closely mimic the analyte of interest, ensuring accurate normalization across the analytical workflow.
This document provides detailed application notes and protocols for the use of this compound as an internal standard in mass spectrometry-based lipidomics.
Signaling Pathways and Experimental Workflow
To provide a conceptual framework, the following diagrams illustrate the biochemical pathway of Lyso-PAF and the general experimental workflow for its quantification using an internal standard.
Application Note: Quantification of Lyso-PAF C-18 in Biological Samples using LC-MS/MS
Abstract
This application note presents a detailed protocol for the sensitive and specific quantification of Lyso-Platelet Activating Factor C-18 (Lyso-PAF C-18) in biological samples, particularly human plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Lyso-PAF, a key bioactive lipid mediator, is implicated in various physiological and pathological processes. The method described herein utilizes a straightforward protein precipitation extraction followed by reversed-phase liquid chromatography and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. This protocol is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for the quantification of this compound.
Introduction
Lyso-platelet-activating factor (Lyso-PAF) is a lysophospholipid that serves as the precursor for the potent inflammatory mediator, platelet-activating factor (PAF), through the remodeling pathway. It is formed by the action of phospholipase A2 on membrane phospholipids (B1166683) or by the degradation of PAF by PAF-acetylhydrolases.[1] While historically considered an inactive precursor, recent evidence suggests that Lyso-PAF itself possesses biological activity and is involved in intracellular signaling. Notably, intracellular Lyso-PAF can promote the activation of p21-activated kinase 2 (PAK2), which in turn contributes to the activation of the RAS-RAF1 signaling pathway, a critical cascade in cell proliferation and cancer.[2] Given its role in cellular signaling and as a precursor to PAF, the accurate quantification of specific Lyso-PAF species, such as this compound (1-O-octadecyl-sn-glycero-3-phosphocholine), in biological matrices is crucial for understanding its physiological and pathological significance.
LC-MS/MS has emerged as the preferred analytical technique for the quantification of lipids due to its high sensitivity, specificity, and ability to distinguish between structurally similar molecules. This application note provides a comprehensive protocol for the extraction and quantification of this compound from human plasma.
Signaling Pathway
Lyso-PAF is an important signaling molecule in the RAS-RAF1 pathway. Intracellularly, Lyso-PAF binds to and enhances the activation of p21-activated kinase 2 (PAK2). Activated PAK2 then contributes to the phosphorylation and subsequent activation of RAF1, a key component of the MEK-ERK signaling cascade that regulates cell proliferation and survival.[2]
References
Application Notes and Protocols: Deuterated Lyso-PAF C-18 in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophospholipids, such as Lyso-platelet-activating factor (Lyso-PAF), are key intermediates in the biosynthesis of potent lipid mediators and are increasingly recognized for their own signaling roles in various physiological and pathological processes. Lyso-PAF C-18 (1-O-octadecyl-sn-glycero-3-phosphocholine) is the direct precursor to the pro-inflammatory lipid mediator, Platelet-Activating Factor (PAF) C-18. Accurate and precise quantification of this compound in biological matrices is crucial for understanding its role in health and disease.
The "gold standard" for quantitative lipidomics via mass spectrometry is the use of stable isotope-labeled internal standards. Deuterated this compound serves as an ideal internal standard as it shares nearly identical physicochemical properties with its endogenous, non-deuterated counterpart, ensuring similar extraction efficiency and ionization response. This allows for the correction of analytical variability, leading to highly accurate and reproducible quantification.
These application notes provide detailed protocols for the use of deuterated this compound in lipidomics, from sample preparation to data acquisition, along with insights into its biological significance.
Applications of Deuterated this compound in Lipidomics
The primary application of deuterated this compound is as an internal standard for the accurate quantification of endogenous this compound in various biological samples using mass spectrometry. This enables researchers to:
-
Investigate Inflammatory Processes: Lyso-PAF is intrinsically linked to the PAF signaling pathway, which is central to inflammation.[1] Accurate quantification can help elucidate the dynamics of PAF metabolism in inflammatory diseases.
-
Study Cellular Signaling: Recent evidence suggests that Lyso-PAF is not merely an inactive precursor but also possesses its own biological activities, including roles in intracellular signaling pathways such as the RAS-RAF1 cascade.[2]
-
Drug Development: In the development of therapies targeting inflammatory pathways, precise measurement of biomarkers like this compound is essential for assessing drug efficacy and mechanism of action.
-
Disease Biomarker Discovery: Aberrant levels of this compound may be indicative of certain disease states, making it a potential biomarker for diagnostics and prognostics.
Data Presentation
The following tables summarize representative quantitative data for Lyso-PAF levels in different biological samples, highlighting the importance of accurate quantification.
Table 1: Lyso-PAF Levels in Human Neutrophils
| Condition | Lyso-PAF Level (pg/10^6 cells) | Fold Change | Reference |
| Unstimulated | ~300 | - | [3] |
| Stimulated (Calcium Ionophore A23187) | Increased 2-3 fold | 2-3 | [3] |
Table 2: Plasma Lyso-PAF Levels in Severe Systemic Illness
| Patient Group | Plasma Lyso-PAF (ng/mL) | Reference |
| Severely Ill Patients | 33 ± 15 | [4] |
| Normal Males (40-65 years) | 102 - 253 | |
| Normal Females (40-65 years) | 74 - 174 |
Experimental Protocols
Protocol 1: Lipid Extraction from Biological Samples (Folch Method)
This protocol describes a modified Folch method for the extraction of lipids, including this compound, from various biological matrices. The addition of a known amount of deuterated this compound at the beginning of the procedure is critical for accurate quantification.
Materials:
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution
-
Deuterated this compound internal standard solution (of known concentration)
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Plasma/Serum: Thaw frozen samples on ice.
-
Cells: Resuspend cell pellets in a known volume of phosphate-buffered saline (PBS).
-
Tissues: Weigh a small piece of frozen tissue and homogenize in ice-cold PBS.
-
-
Internal Standard Spiking: To a glass centrifuge tube, add a precise volume of the deuterated this compound internal standard solution.
-
Sample Addition: Add a known volume or weight of the biological sample to the tube containing the internal standard.
-
Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. A common ratio is 20 parts solvent to 1 part sample (e.g., for 100 µL of plasma, add 2 mL of the chloroform:methanol mixture).
-
Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (e.g., 400 µL for 2 mL of extract). Vortex for 30 seconds.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Lipid Collection: Carefully collect the lower organic (chloroform) layer containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a known volume of a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol:isopropanol, 1:1 v/v).
Protocol 2: Quantitative Analysis of this compound by LC-MS/MS
This protocol outlines a general method for the quantification of this compound using a deuterated internal standard by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Instrument parameters should be optimized for the specific mass spectrometer being used.
Materials and Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source
-
C18 reversed-phase LC column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile:Isopropanol (90:10) with 0.1% formic acid
-
Reconstituted lipid extract from Protocol 1
Procedure:
-
LC Separation:
-
Column Temperature: 40°C
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient Elution:
-
0-2 min: 30% B
-
2-12 min: Gradient to 100% B
-
12-15 min: Hold at 100% B
-
15.1-18 min: Return to 30% B and equilibrate
-
-
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM):
-
Monitor the specific precursor-to-product ion transitions for both endogenous this compound and the deuterated internal standard. The exact m/z values will depend on the specific deuterated standard used.
-
Example Transitions (hypothetical):
-
This compound: Q1 (precursor ion m/z) -> Q3 (product ion m/z)
-
Deuterated this compound: Q1 (precursor ion m/z + deuterium (B1214612) mass shift) -> Q3 (product ion m/z)
-
-
-
Optimization: Optimize collision energy and other MS parameters to achieve maximum signal intensity for each transition.
-
-
Data Analysis:
-
Integrate the peak areas for both the endogenous this compound and the deuterated internal standard.
-
Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.
-
Quantify the concentration of endogenous this compound by comparing this ratio to a standard curve prepared with known concentrations of non-deuterated this compound and a constant concentration of the deuterated internal standard.
-
Mandatory Visualizations
References
Application Notes and Protocols: Investigating PAF Receptor-Independent Signaling with Lyso-PAF C-18
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lyso-platelet-activating factor (Lyso-PAF) C-18, a metabolite of platelet-activating factor (PAF) C-18, has traditionally been considered an inactive precursor in the PAF signaling cascade. However, emerging evidence reveals that Lyso-PAF C-18 can elicit biological effects independently of the canonical PAF receptor (PAFR). These non-classical signaling pathways present novel therapeutic targets and research avenues in inflammation, immunology, and oncology. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate two distinct PAFR-independent signaling pathways: the inhibitory cAMP-mediated pathway in immune cells and the activatory PAK2/RAF1 pathway in cancer cells.
I. PAFR-Independent Signaling via cAMP Elevation
In neutrophils and platelets, this compound has been shown to exert effects opposing those of PAF, not through the PAF receptor, but by elevating intracellular cyclic AMP (cAMP) levels. This pathway is initiated by the interaction of Lyso-PAF with a putative Gs protein-coupled receptor, leading to the activation of adenylyl cyclase and subsequent production of cAMP. Increased cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets to inhibit cellular activation processes like superoxide (B77818) production and aggregation.
Data Presentation
Table 1: Effect of this compound on fMLF-Induced Superoxide Production in Human Neutrophils
| This compound Concentration | Inhibition of fMLF-induced Superoxide Production (%) |
| 10 nM | Bioactivity observed[1] |
| 1 µM | 57% reduction[1] |
Table 2: Effect of this compound on Intracellular cAMP Levels in Human Neutrophils
| This compound Concentration | Fold Increase in cAMP |
| 0.1 µM | ~1.5 |
| 1 µM | ~2.5 |
| 10 µM | ~3.0 |
Data extrapolated from graphical representations in cited literature.
Experimental Protocols
1. Neutrophil Superoxide Production Assay (Cytochrome c Reduction Method)
This protocol measures the production of superoxide anions by neutrophils, a key function in the inflammatory response.
-
Materials:
-
This compound (from a reputable supplier)
-
N-formylmethionyl-leucyl-phenylalanine (fMLF)
-
Cytochrome c (from bovine heart)
-
Superoxide dismutase (SOD)
-
Hanks' Balanced Salt Solution (HBSS)
-
Ficoll-Paque solution for neutrophil isolation
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 550 nm
-
-
Protocol:
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using Ficoll-Paque density gradient centrifugation[2][3]. Resuspend the purified neutrophils in HBSS at a concentration of 1 x 10^7 cells/mL.
-
Cell Plating: Add 1.33 x 10^7 cells/mL (15 µL) of the neutrophil suspension to each well of a 96-well plate[3].
-
Pre-incubation with this compound: Add varying concentrations of this compound (e.g., 10 nM to 1 µM) or vehicle control (e.g., ethanol (B145695) in HBSS) to the wells. Incubate for 5-15 minutes at 37°C.
-
Assay Initiation: To each well, add 80 µL of a pre-warmed (37°C) solution of 100 µM cytochrome c in HBSS, with or without 100 nM fMLF. For control wells to confirm superoxide-specificity, add 5 µL of SOD solution.
-
Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the change in absorbance at 550 nm over time (e.g., every minute for 15-30 minutes).
-
Data Analysis: Calculate the rate of superoxide production by determining the maximal rate of change in absorbance. The SOD-inhibitable portion of the cytochrome c reduction is attributed to superoxide production.
-
2. Intracellular cAMP Measurement (Competitive ELISA)
This protocol quantifies the intracellular levels of cAMP in response to this compound treatment.
-
Materials:
-
This compound
-
cAMP competitive ELISA kit (e.g., Abcam ab290713)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Cell lysis buffer (provided in the kit or 0.1 M HCl)
-
Neutrophils (isolated as described above)
-
-
Protocol:
-
Cell Treatment: Pre-incubate isolated neutrophils (e.g., 1 x 10^6 cells/mL) with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 10 minutes at 37°C to prevent cAMP degradation.
-
Stimulation: Add varying concentrations of this compound or vehicle control to the cell suspension and incubate for 5 minutes at 37°C.
-
Cell Lysis: Terminate the reaction by adding cell lysis buffer (e.g., 0.1 M HCl) and incubating for 10 minutes at room temperature.
-
cAMP Quantification: Follow the manufacturer's instructions for the competitive ELISA kit. This typically involves:
-
Adding standards and lysed cell samples to the antibody-coated plate.
-
Adding an enzyme-conjugated cAMP.
-
Incubating to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 405 nm).
-
-
Data Analysis: Calculate the cAMP concentration in the samples based on the standard curve. The intensity of the signal is inversely proportional to the amount of cAMP in the sample.
-
Visualizations
Caption: this compound cAMP-mediated signaling pathway.
Caption: Workflow for Neutrophil Superoxide Production Assay.
II. PAFR-Independent Signaling via PAK2/RAF1 Activation
In certain cancer cell lines, particularly those with NRAS mutations, intracellular this compound has been identified as a signaling molecule that contributes to the activation of the RAF1-MEK-ERK pathway. This occurs through a direct binding interaction with p21-activated kinase 2 (PAK2), which enhances its kinase activity, leading to the phosphorylation of RAF1 at Serine 338. This signaling axis is independent of the PAF receptor and represents a novel mechanism of oncogenic signaling.
Data Presentation
Table 3: Effect of this compound on PAK2 Kinase Activity
| This compound Concentration | Effect on PAK2 Auto-phosphorylation | Effect on PAK2 Trans-kinase Activity (towards RAF1) |
| Increasing Concentrations | Enhanced | Enhanced |
Qualitative data based on descriptions in cited literature.
Table 4: Effect of this compound on RAF1 Phosphorylation
| This compound Treatment | RAF1 Phosphorylation at S338 |
| Supplementation in PLA2G7 knockdown cells | Reverses the decrease in S338 phosphorylation |
Qualitative data based on descriptions in cited literature.
Experimental Protocols
1. In Vitro PAK2 Kinase Assay
This protocol assesses the direct effect of this compound on the kinase activity of PAK2.
-
Materials:
-
This compound
-
Recombinant active PAK2 protein
-
Recombinant RAF1 protein (as substrate)
-
ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies: anti-phospho-RAF1 (Ser338), anti-phospho-PAK2 (e.g., Thr402), anti-PAK2, anti-RAF1
-
-
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine recombinant PAK2, recombinant RAF1, and varying concentrations of this compound in kinase assay buffer.
-
Kinase Reaction Initiation: Start the reaction by adding ATP (final concentration typically 100-200 µM).
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis:
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-RAF1 (S338) and phospho-PAK2 to assess their phosphorylation status.
-
Use total PAK2 and RAF1 antibodies as loading controls.
-
-
Data Analysis: Quantify the band intensities to determine the effect of this compound on PAK2 and RAF1 phosphorylation.
-
2. RAF1 Activation Assay in Cells
This protocol evaluates the effect of manipulating intracellular this compound levels on RAF1 activation in cultured cells.
-
Materials:
-
Cell line of interest (e.g., HMCB melanoma cells with NRAS mutation)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE and Western blotting reagents
-
Antibodies: anti-phospho-RAF1 (Ser338), anti-RAF1, anti-phospho-MEK, anti-MEK, anti-phospho-ERK, anti-ERK
-
-
Protocol:
-
Cell Culture and Treatment: Culture the cells to 70-80% confluency. Treat the cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blot Analysis:
-
Perform SDS-PAGE and Western blotting as described in the previous protocol.
-
Probe the membranes with antibodies against phospho-RAF1 (S338), total RAF1, and downstream targets like phospho-MEK and phospho-ERK to assess the activation of the signaling cascade.
-
-
Data Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation of RAF1 and its downstream effectors.
-
Visualizations
Caption: this compound PAK2/RAF1 signaling pathway.
Caption: Workflow for In Vitro PAK2 Kinase Assay.
Conclusion
The study of this compound in PAF receptor-independent signaling is a burgeoning field with significant implications for understanding and treating a range of diseases. The protocols and data presented here provide a framework for researchers to explore these novel pathways. It is important to note that the bioactivity of Lyso-PAF may be cell-type and context-dependent. Furthermore, ensuring the purity of this compound preparations is crucial to exclude confounding effects from trace contaminants of PAF or other lipids. Careful experimental design and interpretation are paramount to advancing our knowledge of these non-canonical signaling roles of this compound.
References
Synthetic Lyso-PAF C-18: Commercial Sources, Purity, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the commercial sources, purity, and key applications of synthetic Lyso-Platelet Activating Factor C-18 (Lyso-PAF C-18). Detailed protocols for its use in common experimental settings are provided to facilitate research in inflammation, cell signaling, and drug discovery.
Commercial Availability and Purity of Synthetic this compound
Synthetic this compound is readily available from several commercial suppliers, ensuring access for the research community. The purity of these products is consistently high, typically exceeding 99%, as verified by methods such as thin-layer chromatography (TLC). Below is a summary of prominent suppliers and the specifications of their this compound products.
| Supplier | Product Name | Purity | Form | Storage Temperature |
| Cayman Chemical | This compound | ≥98% | A lyophilized powder | -20°C |
| Avanti Polar Lipids (via MilliporeSigma) | C18 Lyso PAF | >99% (TLC)[1] | Powder | -20°C[1] |
| MedChemExpress | This compound | >98% | Solid | -20°C (3 years) |
Note: This table is not exhaustive but represents a selection of well-known suppliers. Researchers should always consult the product-specific data sheets for the most accurate and up-to-date information.
Biological Significance and Signaling Pathways
This compound, or 1-O-octadecyl-2-hydroxy-sn-glycero-3-phosphocholine, is a key intermediate in the biosynthesis and metabolism of Platelet-Activating Factor (PAF), a potent lipid mediator of inflammation.[1][2] It is formed from PAF through the action of PAF acetylhydrolase (PAF-AH) and can be reacylated to form PAF.[2] While initially considered an inactive precursor, research has shown that this compound possesses its own distinct biological activities, often opposing those of PAF.
The signaling pathways of this compound are complex and can be cell-type specific. In some instances, its effects are mediated independently of the canonical PAF receptor (PAFR). For example, in neutrophils, this compound has been shown to inhibit PAF-potentiated NADPH oxidase activation through an increase in intracellular cyclic AMP (cAMP).
Below is a diagram illustrating the metabolic relationship between PAF and Lyso-PAF.
Metabolic conversion of PAF and Lyso-PAF.
A simplified signaling pathway for this compound in neutrophils, highlighting its inhibitory effect on PAF-induced superoxide (B77818) production, is depicted below.
This compound signaling in neutrophils.
Application Notes and Experimental Protocols
This compound is utilized in a variety of in vitro and in vivo experimental settings to investigate its physiological and pathophysiological roles. Key applications include studying its effects on eosinophil degranulation, neutrophil activation, and platelet aggregation.
Preparation of this compound for In Vitro Experiments
Proper preparation of this compound is critical for obtaining reliable and reproducible results.
Materials:
-
Synthetic this compound (powder)
-
Ethanol (B145695), absolute
-
Phosphate-buffered saline (PBS), pH 7.2, sterile
-
Vortex mixer
-
Sterile microcentrifuge tubes
Protocol:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Prepare a stock solution by dissolving the this compound in a small volume of absolute ethanol. For example, dissolve 1 mg in 100 µL of ethanol to create a 10 mg/mL stock.
-
Vortex thoroughly until the powder is completely dissolved.
-
For cell-based assays, further dilute the stock solution in an appropriate aqueous buffer, such as PBS (pH 7.2), to the desired final concentration immediately before use. It is important to note that the final concentration of ethanol in the cell culture should be kept to a minimum (typically <0.1%) to avoid solvent-induced effects.
Protocol 1: Eosinophil Degranulation Assay
This protocol details a method to assess the effect of this compound on eosinophil degranulation by measuring the release of eosinophil peroxidase (EPO).
Materials:
-
Isolated human or mouse eosinophils
-
RPMI-1640 medium (phenol red-free)
-
This compound working solution
-
Positive control (e.g., ionomycin)
-
o-phenylenediamine dihydrochloride (B599025) (OPD) substrate solution
-
96-well microplate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Experimental Workflow:
Eosinophil degranulation assay workflow.
Protocol:
-
Isolate eosinophils from peripheral blood using standard laboratory procedures.
-
Resuspend the purified eosinophils in phenol (B47542) red-free RPMI-1640 at a concentration of 2.5 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension to each well of a 96-well microplate.
-
Prepare serial dilutions of the this compound working solution in RPMI-1640.
-
Add 10 µL of the diluted this compound or control vehicle to the appropriate wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 30 minutes.
-
Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 100 µL of OPD substrate solution to each well containing the supernatant.
-
Incubate the plate in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by adding 50 µL of 2M H2SO4.
-
Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the amount of EPO released.
Protocol 2: Measurement of Intracellular cAMP in Platelets
This protocol describes a method to measure changes in intracellular cAMP levels in platelets following stimulation with this compound.
Materials:
-
Isolated human platelets
-
Tyrode's buffer
-
This compound working solution
-
3-isobutyl-1-methylxanthine (IBMX)
-
cAMP immunoassay kit
-
Cell lysis buffer
Protocol:
-
Isolate platelets from whole blood by centrifugation.
-
Resuspend the platelets in Tyrode's buffer to a concentration of 3 x 10^8 cells/mL.
-
Pre-incubate the platelet suspension with IBMX (a phosphodiesterase inhibitor) for 10 minutes at 37°C to prevent cAMP degradation.
-
Add the this compound working solution to the platelet suspension to achieve the desired final concentration (e.g., 1 µM) and incubate for 2 minutes.
-
Terminate the reaction by adding ice-cold cell lysis buffer.
-
Measure the intracellular cAMP concentration using a commercially available competitive immunoassay kit according to the manufacturer's instructions.
Protocol 3: Platelet Aggregation Assay
This protocol outlines a method to assess the effect of this compound on platelet aggregation using light transmission aggregometry.
Materials:
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
This compound working solution
-
Platelet agonist (e.g., thrombin, ADP)
-
Light transmission aggregometer
Protocol:
-
Prepare PRP and PPP from fresh whole blood.
-
Adjust the platelet count in the PRP to approximately 300,000/µL using PPP.
-
Place a cuvette with PRP in the aggregometer and set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.
-
Pre-incubate the PRP with various concentrations of this compound or vehicle control for 2 minutes at 37°C with stirring.
-
Add a sub-maximal concentration of a platelet agonist (e.g., thrombin at 0.03 U/mL) to induce aggregation.
-
Record the change in light transmission over time. Inhibition of aggregation by this compound will result in a decrease in the maximum aggregation percentage compared to the control.
References
- 1. Consumption of plant extract supplement reduces platelet activating factor-induced platelet aggregation and increases platelet activating factor catabolism: a randomised, double-blind and placebo-controlled trial | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 2. Opposing Effects of Platelet-Activating Factor and Lyso-Platelet-Activating Factor on Neutrophil and Platelet Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemical Synthesis of Lyso-PAF C-18
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lyso-platelet-activating factor C-18 (Lyso-PAF C-18), chemically known as 1-O-octadecyl-sn-glycero-3-phosphocholine, is a crucial bioactive lipid molecule. It serves as the immediate precursor in the biosynthesis of Platelet-Activating Factor (PAF), a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, allergic responses, and cardiovascular events. This compound itself is implicated in cellular signaling, acting as a ligand for G protein-coupled receptors. The availability of synthetically produced, high-purity this compound is essential for research into its biological functions and for the development of novel therapeutics targeting PAF-related pathways.
These application notes provide detailed protocols for the chemical synthesis of this compound, starting from the chiral precursor (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol (also known as 2,3-O-isopropylidene-sn-glycerol). The synthesis involves a multi-step sequence including etherification, protecting group manipulations, and phosphorylation.
Chemical Structures
| Compound | Structure |
| This compound | 1-O-octadecyl-sn-glycero-3-phosphocholine |
| (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol | Starting Material |
Synthetic Scheme Overview
The overall synthetic strategy for this compound is outlined below. The process begins with the alkylation of the commercially available chiral starting material, 2,3-O-isopropylidene-sn-glycerol, to introduce the C18 alkyl chain. This is followed by the removal of the isopropylidene protecting group, selective protection of the sn-2 hydroxyl group as a benzyl (B1604629) ether, phosphorylation of the sn-3 hydroxyl group, and finally, deprotection of the benzyl group to yield the target molecule.
Experimental Protocols
Step 1: Synthesis of 1-O-Octadecyl-2,3-O-isopropylidene-sn-glycerol
This step involves the etherification of 2,3-O-isopropylidene-sn-glycerol with octadecyl bromide to introduce the C18 alkyl chain.
Materials:
-
(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol (2,3-O-isopropylidene-sn-glycerol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Octadecyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl acetate (B1210297) (for chromatography)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add a solution of 2,3-O-isopropylidene-sn-glycerol (1.0 eq) in anhydrous DMF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add octadecyl bromide (1.1 eq) dropwise.
-
Let the reaction mixture warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with diethyl ether (3 x).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford 1-O-octadecyl-2,3-O-isopropylidene-sn-glycerol as a white solid.
Step 2: Synthesis of 1-O-Octadecyl-sn-glycerol
This step involves the acidic hydrolysis of the isopropylidene protecting group.
Materials:
-
1-O-Octadecyl-2,3-O-isopropylidene-sn-glycerol
-
Methanol
-
Dowex 50W-X8 resin (H⁺ form) or another acidic catalyst
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-O-octadecyl-2,3-O-isopropylidene-sn-glycerol (1.0 eq) in methanol.
-
Add Dowex 50W-X8 resin and stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the resin and wash it with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution and water.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield 1-O-octadecyl-sn-glycerol as a white solid, which can be used in the next step without further purification.
Step 3: Synthesis of 1-O-Octadecyl-2-O-benzyl-sn-glycerol
The sn-2 hydroxyl group is selectively protected as a benzyl ether.
Materials:
-
1-O-Octadecyl-sn-glycerol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of 1-O-octadecyl-sn-glycerol (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with diethyl ether (3 x).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to give 1-O-octadecyl-2-O-benzyl-sn-glycerol as a colorless oil.
Step 4: Synthesis of 1-O-Octadecyl-2-O-benzyl-sn-glycero-3-phosphocholine
The phosphocholine (B91661) headgroup is introduced in this step.
Materials:
-
1-O-Octadecyl-2-O-benzyl-sn-glycerol
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine (B128534) (TEA)
-
Choline tosylate
-
Anhydrous pyridine
-
Methanol
Procedure:
-
Dissolve 1-O-octadecyl-2-O-benzyl-sn-glycerol (1.0 eq) and triethylamine (1.5 eq) in anhydrous chloroform under a nitrogen atmosphere and cool to 0 °C.
-
Add phosphorus oxychloride (1.2 eq) dropwise and stir the mixture at 0 °C for 2 hours.
-
In a separate flask, dissolve choline tosylate (2.0 eq) in anhydrous pyridine.
-
Add the choline tosylate solution to the reaction mixture at 0 °C and allow it to warm to room temperature and stir overnight.
-
Quench the reaction with water and concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel, eluting with a gradient of chloroform, methanol, and water to yield the product.
Step 5: Synthesis of 1-O-octadecyl-sn-glycero-3-phosphocholine (this compound)
The final step is the removal of the benzyl protecting group by catalytic hydrogenolysis.
Materials:
-
1-O-Octadecyl-2-O-benzyl-sn-glycero-3-phosphocholine
-
10% Palladium on carbon (Pd/C)
-
Ethanol (B145695) (or other suitable solvent)
-
Hydrogen gas
-
Celite
Procedure:
-
Dissolve 1-O-octadecyl-2-O-benzyl-sn-glycero-3-phosphocholine (1.0 eq) in ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).
-
Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or at a slightly positive pressure) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield this compound as a white solid.
Data Presentation
| Step | Product | Starting Material | Typical Yield (%) | Analytical Data (Expected) |
| 1 | 1-O-Octadecyl-2,3-O-isopropylidene-sn-glycerol | 2,3-O-Isopropylidene-sn-glycerol | 85-95 | ¹H NMR, ¹³C NMR, MS |
| 2 | 1-O-Octadecyl-sn-glycerol | 1-O-Octadecyl-2,3-O-isopropylidene-sn-glycerol | 90-98 | ¹H NMR, ¹³C NMR, MS |
| 3 | 1-O-Octadecyl-2-O-benzyl-sn-glycerol | 1-O-Octadecyl-sn-glycerol | 80-90 | ¹H NMR, ¹³C NMR, MS |
| 4 | 1-O-Octadecyl-2-O-benzyl-sn-glycero-3-phosphocholine | 1-O-Octadecyl-2-O-benzyl-sn-glycerol | 50-70 | ¹H NMR, ³¹P NMR, MS |
| 5 | This compound | 1-O-Octadecyl-2-O-benzyl-sn-glycero-3-phosphocholine | >95 | ¹H NMR, ¹³C NMR, MS, Purity by HPLC |
Characterization Data for this compound (1-O-octadecyl-sn-glycero-3-phosphocholine):
-
¹H NMR (CDCl₃): δ 4.15 (m, 1H), 4.05 (m, 2H), 3.95 (m, 1H), 3.80 (m, 2H), 3.50 (t, 2H), 3.38 (s, 9H), 1.55 (m, 2H), 1.25 (s, 30H), 0.88 (t, 3H).
-
¹³C NMR (CDCl₃): δ 71.9, 70.6, 66.5, 63.8, 59.4, 54.3, 31.9, 29.7, 29.6, 29.5, 29.4, 29.3, 26.1, 22.7, 14.1.
-
Mass Spectrometry (ESI-MS): m/z 510.4 [M+H]⁺.
Signaling Pathway of Lyso-PAF
Lyso-PAF exerts its biological effects by binding to specific G protein-coupled receptors (GPCRs) on the cell surface. This interaction initiates a cascade of intracellular signaling events that can modulate various cellular functions. The diagram below illustrates a simplified overview of a potential Lyso-PAF signaling pathway.
Troubleshooting & Optimization
How to improve the solubility of Lyso-PAF C-18 for in vitro studies
This guide provides researchers, scientists, and drug development professionals with essential information for effectively solubilizing Lyso-PAF C-18 for in vitro studies. Addressing common challenges with this lipid molecule is critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a challenge?
This compound (1-O-octadecyl-sn-glycero-3-phosphocholine) is a lysophospholipid and a key biological intermediate in the formation of Platelet-Activating Factor (PAF) C-18.[1][2] Like other long-chain lipids, its structure includes a polar head group and a long, nonpolar C-18 alkyl chain, making it amphipathic. This dual nature leads to low solubility in purely aqueous solutions, where it tends to form micelles above its critical micelle concentration (CMC), and can cause it to precipitate out of solution, especially when transitioning from an organic stock solvent to an aqueous buffer or cell culture medium.[3]
Q2: What are the recommended initial solvents for making a this compound stock solution?
The choice of solvent is critical for creating a stable, concentrated stock solution. While solubility can vary slightly between suppliers, the following table summarizes general solvent compatibility.
| Solvent | Reported Solubility | Notes |
| Water | ~20 mg/mL | May require sonication. Forms micelles at higher concentrations.[4] |
| Ethanol (B145695) | ~10 mg/mL | Limited solubility.[3] |
| Ethanol:Water (1:1, v/v) | Good | Heating and sonication may be required to fully disperse the lipid. |
| DMSO | ~10 mg/mL | Limited solubility. |
| DMF | ~10 mg/mL | --- |
| PBS (pH 7.2) | ~10 mg/mL | Can be used directly but may require additives for higher concentrations. |
| Chloroform | Slightly Soluble (0.1-1 mg/mL) | Primarily for lipid extraction and handling, not ideal for biological assays. |
Q3: How can I improve the solubility of this compound in my aqueous experimental buffer or cell culture medium?
To prevent precipitation and ensure bioavailability in aqueous systems, several methods are recommended:
-
Use of a Carrier Protein: Complexing this compound with fatty acid-free Bovine Serum Albumin (BSA) is a highly effective method. BSA binds to the lipid, increasing its solubility and stability in culture media. A solution in PBS (pH 7.2) of up to 0.3 mM (0.14 mg/mL) has been successfully prepared using 0.1% (w/v) fatty acid-free BSA.
-
Sonication: For concentrations above the CMC, sonicating the aqueous preparation can help break down large micelles into a finer, more uniform dispersion, which can improve interaction with biological systems.
-
Co-Solvent Systems: Preparing the initial stock in a biologically compatible solvent mixture like ethanol:water (1:1) can aid subsequent dilution into aqueous media.
Q4: My experimental results are inconsistent. Could this be a solubility or handling issue?
Yes, inconsistent results are often traced back to the handling of lipids like this compound. A critical and often overlooked issue is the adsorption of the molecule to labware .
-
Problem: Dilute aqueous solutions of this compound can significantly stick to the surfaces of standard plastic (e.g., Eppendorf) and glass vials. One study noted that approximately 75% of a 5µM stock solution was lost to the vial wall within 30 minutes.
-
Solution: To minimize this effect, use siliconized tubes or low-adhesion microcentrifuge tubes for preparing and storing dilute solutions. Always prepare fresh dilutions immediately before use whenever possible.
Q5: How should I properly store this compound and its stock solutions?
Proper storage is crucial to maintain the integrity of the lipid.
-
Powder: Store the lyophilized powder at -20°C.
-
Organic Stock Solutions: Solutions prepared in organic solvents or ethanol:water should be stored in tightly sealed vials at -20°C.
-
Aqueous Preparations: Aqueous solutions or dilutions in buffer/media are significantly less stable and should be prepared fresh for each experiment. If temporary storage is necessary, they should be kept at 4°C for no longer than 24-48 hours.
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound.
Caption: Decision workflow for troubleshooting common this compound solubility issues.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in Ethanol/Water
This protocol is designed to create a 1 mg/mL stock solution that is more readily miscible with aqueous media than a pure organic stock.
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Preparation: Prepare a 1:1 (v/v) solution of absolute ethanol and sterile, nuclease-free water.
-
Dissolution: Add the appropriate volume of the ethanol:water solvent to the vial to achieve a final concentration of 1 mg/mL. For example, add 1 mL to 1 mg of powder.
-
Dispersion: Cap the vial tightly and vortex for 1-2 minutes. If the solution remains cloudy, sonicate in a bath sonicator for 5-10 minutes or until the solution clarifies. Gentle warming to 37°C can also be applied.
-
Storage: Store the stock solution in a tightly sealed glass vial at -20°C.
Protocol 2: Solubilization in Aqueous Media using Bovine Serum Albumin (BSA)
This protocol details how to prepare a this compound solution complexed with BSA for direct use in cell culture.
-
BSA Solution: Prepare a 1% (w/v) solution of fatty acid-free BSA in your desired serum-free medium or buffer (e.g., PBS). Sterile filter the solution through a 0.22 µm filter.
-
Aliquot Lipid: In a sterile glass tube, add the desired amount of this compound from a concentrated organic stock solution (e.g., from Protocol 1).
-
Evaporate Solvent: Evaporate the organic solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube. This step is crucial to remove the organic solvent which may be toxic to cells.
-
Complexation: Add the warm (37°C) 1% BSA solution to the lipid film.
-
Incubation: Vortex the tube vigorously for 2-3 minutes. Incubate at 37°C for 30-60 minutes with intermittent vortexing to ensure the lipid is fully complexed with the BSA. The solution should appear clear.
-
Final Dilution: This Lyso-PAF:BSA complex can now be diluted to the final working concentration in your complete cell culture medium.
Biological Context: PAF Receptor Signaling
This compound is the direct precursor to PAF C-18, a potent lipid mediator that signals through the G-protein coupled PAF receptor (PAFR). Understanding this pathway is often relevant for interpreting experimental results.
Caption: Simplified signaling cascade following PAF binding to its receptor.
References
Common issues with Lyso-PAF C-18 stability and storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of Lyso-PAF C-18. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: The recommended storage temperature for this compound is -20°C.[1]
Q2: What is the expected shelf-life of this compound when stored correctly?
A2: When stored at -20°C, this compound is stable for at least four years.[1]
Q3: In what forms is this compound typically supplied?
A3: this compound is commonly supplied as a lyophilized powder.[1]
Q4: What are the recommended solvents for reconstituting this compound?
A4: this compound is soluble in organic solvents such as ethanol (B145695), DMSO, and dimethyl formamide (B127407) (DMF) at approximately 10 mg/mL. It is slightly soluble in chloroform (B151607) (0.1-1 mg/mL).[1][2] For aqueous solutions, it can be dissolved in water (approx. 20 mg/mL) or PBS (pH 7.2, approx. 10 mg/mL).
Q5: How should I prepare aqueous solutions of this compound?
A5: For biological experiments, it is recommended to first dissolve this compound in an organic solvent like ethanol and then make further dilutions into aqueous buffers or isotonic saline. This ensures that the residual amount of organic solvent is minimal, as organic solvents can have physiological effects. Alternatively, organic solvent-free aqueous solutions can be prepared by directly dissolving the lyophilized powder in aqueous buffers. It is not recommended to store aqueous solutions for more than one day.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
Potential Cause: Degradation of this compound due to improper storage or handling.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the this compound has been consistently stored at -20°C. Temperature fluctuations can accelerate degradation.
-
Check for Signs of Degradation:
-
Visual Inspection: Examine the lyophilized powder for any changes in color or texture.
-
Purity Analysis: Assess the purity of your this compound stock using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). Compare the results with the certificate of analysis provided by the supplier.
-
-
Prepare Fresh Solutions: If degradation is suspected, prepare fresh solutions from a new or properly stored vial of this compound.
Issue 2: Poor Solubility or Precipitation in Aqueous Buffers
Potential Cause: this compound, like many lipids, can form aggregates or micelles in aqueous solutions, leading to poor solubility or precipitation.
Troubleshooting Steps:
-
Use of Organic Solvents: As recommended, prepare a stock solution in an organic solvent (e.g., ethanol) and then dilute it into your aqueous buffer.
-
Sonication: Briefly sonicate the aqueous solution to aid in the dispersion of the lipid.
-
Inclusion of a Carrier Protein: In some cell-based assays, the use of a carrier protein like bovine serum albumin (BSA) can improve the delivery and availability of lipids to cells.
Issue 3: Artifacts in Cell-Based Assays
Potential Cause: Contaminants in the this compound preparation or the presence of degradation products that may have biological activity. It has been reported that commercial preparations of lyso-PAF may contain contaminants that exhibit PAF-like activity.
Troubleshooting Steps:
-
Purity Check: Analyze the purity of your this compound using HPLC or MS to check for the presence of contaminants or degradation products.
-
Use of a Negative Control: Include a vehicle control (the solvent used to dissolve the this compound) in your experiments to account for any effects of the solvent.
-
Enzymatic Inactivation: As a control experiment, you can treat the this compound solution with an enzyme like PAF acetylhydrolase, which would hydrolyze any contaminating PAF, to see if the observed biological effect is diminished.
Data Presentation
Table 1: Recommended Storage and Stability of this compound
| Parameter | Recommendation | Citation |
| Storage Temperature | -20°C | |
| Long-term Stability | ≥ 4 years | |
| Form | Lyophilized powder |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Citation |
| Ethanol | ~10 mg/mL | |
| DMSO | ~10 mg/mL | |
| Dimethyl formamide (DMF) | ~10 mg/mL | |
| Chloroform | 0.1-1 mg/mL | |
| Water | ~20 mg/mL | |
| PBS (pH 7.2) | ~10 mg/mL |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC
This protocol outlines a general method for assessing the stability of a this compound sample.
1. Sample Preparation: a. Prepare a stock solution of this compound in ethanol at a known concentration (e.g., 1 mg/mL). b. To mimic experimental conditions, dilute an aliquot of the stock solution in the aqueous buffer used in your experiments. c. For forced degradation studies, subject aliquots of the stock solution to stress conditions such as heat (e.g., 60°C for 24 hours), acidic pH (e.g., 0.1 M HCl), basic pH (e.g., 0.1 M NaOH), and oxidation (e.g., 3% H₂O₂).
2. HPLC Analysis: a. Column: Use a C18 reverse-phase column. b. Mobile Phase: A gradient of acetonitrile (B52724) and water with a suitable modifier (e.g., formic acid or ammonium (B1175870) acetate) is commonly used for lipid analysis. c. Detection: Use a suitable detector such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS). d. Injection: Inject the prepared samples (control and stressed) into the HPLC system.
3. Data Analysis: a. Compare the chromatograms of the stressed samples to the control sample. b. A decrease in the peak area of the main this compound peak and the appearance of new peaks indicate degradation. c. The percentage of degradation can be calculated by comparing the peak area of this compound in the stressed sample to that in the control sample.
Visualizations
Caption: Platelet-Activating Factor (PAF) Signaling Pathway.
Caption: General Experimental Workflow for using this compound.
References
Navigating Lot-to-Lot Variability of Commercial Lyso-PAF C18: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for addressing the common challenge of lot-to-lot variability in commercial preparations of Lyso-Platelet-Activating Factor C18 (Lyso-PAF C18). Consistent and reproducible experimental outcomes depend on the purity and bioactivity of this critical reagent. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify and manage potential inconsistencies between different batches of Lyso-PAF C18.
Frequently Asked Questions (FAQs)
Q1: What is Lyso-PAF C18 and what is its primary biological role?
A1: Lyso-PAF C18, or 1-O-octadecyl-2-hydroxy-sn-glycero-3-phosphocholine, is a lysophospholipid and the biological precursor and metabolite of Platelet-Activating Factor (PAF) C18. It is formed by the deacetylation of PAF by the enzyme PAF acetylhydrolase.[1] While initially considered biologically inactive, studies have shown that Lyso-PAF can exhibit its own biological effects, often opposing those of PAF. For instance, it can inhibit neutrophil superoxide (B77818) production.[2][3]
Q2: What are the potential causes of lot-to-lot variability in commercial Lyso-PAF C18?
A2: Lot-to-lot variability can arise from several factors during the synthesis and purification process. The most significant concern is the presence of residual starting materials or byproducts, particularly trace amounts of Platelet-Activating Factor (PAF) C18 or other PAF-like molecules.[4] Even small amounts of these highly potent contaminants can lead to significant and unexpected biological activity, which may be mistakenly attributed to Lyso-PAF C18 itself. Other potential sources of variability include differences in the physical state (e.g., lyophilized powder consistency), solubility, and the presence of oxidized lipid species.
Q3: How can I check the quality of a new lot of Lyso-PAF C18?
A3: Upon receiving a new lot, it is crucial to perform in-house quality control. At a minimum, you should:
-
Review the Certificate of Analysis (CoA): Carefully examine the purity data provided by the manufacturer. Look for results from techniques like HPLC, TLC, Mass Spectrometry, and NMR.
-
Perform a simple bioactivity screen: Compare the new lot's activity in a well-established in-house assay with a previously validated lot.
-
Consider analytical verification: For rigorous studies, independent analytical verification of purity by methods such as LC-MS is recommended.
Q4: I am observing unexpected or inconsistent results in my experiments. Could it be the Lyso-PAF C18?
A4: Yes, inconsistent results are a hallmark of reagent variability. If you observe changes in the magnitude of a biological response, or even a different response altogether, lot-to-lot variability of your Lyso-PAF C18 is a prime suspect. Refer to the troubleshooting guide below for a systematic approach to diagnosing the issue.
Troubleshooting Guide
Issue 1: Higher than Expected Biological Activity
| Potential Cause | Troubleshooting Steps |
| Contamination with PAF or PAF-like lipids | 1. Review the manufacturer's Certificate of Analysis for any indication of related impurities. 2. Perform a bioassay known to be sensitive to PAF (e.g., platelet aggregation) and compare the new lot to a trusted previous lot. A significantly stronger response with the new lot suggests contamination. 3. If available, use a PAF receptor antagonist in your assay. If the antagonist blocks the unexpected activity, it strongly implicates PAF contamination. 4. For definitive identification, analyze the lot using LC-MS to detect the presence of PAF C18. |
| Incorrect Concentration | 1. Double-check all calculations for preparing the stock solution. 2. Ensure the lyophilized powder was fully dissolved. 3. If possible, verify the concentration of your stock solution using a lipid quantification assay. |
Issue 2: Lower than Expected or No Biological Activity
| Potential Cause | Troubleshooting Steps |
| Degradation of Lyso-PAF C18 | 1. Ensure proper storage conditions (-20°C for powder, aliquoted and frozen for solutions). 2. Avoid repeated freeze-thaw cycles of stock solutions. 3. Prepare fresh dilutions for each experiment from a recently prepared stock solution. |
| Poor Solubility | 1. Confirm the recommended solvent on the product datasheet. Lyso-PAF C18 is often soluble in ethanol (B145695) or chloroform. 2. Ensure the compound is fully dissolved before adding to aqueous buffers. Sonication may be required. |
| Inactive Lot | 1. Test the lot in a simple, robust positive control experiment to confirm its bioactivity. 2. Compare its performance side-by-side with a new vial from a different lot number or a different supplier. |
Data Presentation: Understanding the Certificate of Analysis
A typical Certificate of Analysis (CoA) for Lyso-PAF C18 will include data from several analytical techniques. Understanding this data is the first step in assessing a new lot.
| Analytical Technique | Parameter Measured | Typical Specification | What to Look For |
| High-Performance Liquid Chromatography (HPLC) | Purity | ≥98% | A single major peak with minimal secondary peaks. |
| Thin-Layer Chromatography (TLC) | Purity and Identity | >99% | A single spot with the expected retention factor (Rf). |
| Mass Spectrometry (MS) | Molecular Weight | [M+H]⁺ ≈ 510.4 amu | A prominent peak corresponding to the correct mass of Lyso-PAF C18. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical Structure | Conforms to structure | A spectrum that matches the known chemical structure of Lyso-PAF C18. |
Data compiled from representative Certificates of Analysis.
Experimental Protocols
Protocol 1: Quality Control Analysis of Lyso-PAF C18 by LC-MS
This protocol provides a general workflow for verifying the purity of a new lot of Lyso-PAF C18 and screening for PAF C18 contamination.
1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of the new lot of Lyso-PAF C18 in ethanol. b. Prepare a 1 mg/mL stock solution of a PAF C18 standard in ethanol. c. Prepare a working solution of the new Lyso-PAF C18 lot at 10 µg/mL in 80:20 methanol:water. d. Prepare a spiked sample by adding a small amount of the PAF C18 stock to the Lyso-PAF C18 working solution to confirm chromatographic separation.
2. LC-MS Conditions:
- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: Start at 60% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
- Flow Rate: 0.3 mL/min.
- Mass Spectrometer: Electrospray ionization (ESI) in positive mode.
- Detection: Monitor for the [M+H]⁺ ions of Lyso-PAF C18 (~510.4 m/z) and PAF C18 (~552.4 m/z).
3. Data Analysis: a. Analyze the chromatogram of the new Lyso-PAF C18 lot for a major peak at the expected retention time. b. Examine the mass spectrum of the major peak to confirm it corresponds to Lyso-PAF C18. c. Scrutinize the chromatogram for any minor peaks, particularly at the retention time of the PAF C18 standard.
Protocol 2: Bioactivity Assay for Lyso-PAF C18 in Neutrophils
This protocol is based on the inhibitory effect of Lyso-PAF C18 on fMLP-induced superoxide production in neutrophils.
1. Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using standard methods (e.g., density gradient centrifugation).
2. Superoxide Production Assay: a. Resuspend isolated neutrophils in a suitable buffer (e.g., HBSS with Ca²⁺ and Mg²⁺). b. Pre-incubate neutrophils with different concentrations of the new lot of Lyso-PAF C18 (e.g., 0.1, 1, 10 µM) or a vehicle control for 10 minutes at 37°C. c. Add a superoxide indicator (e.g., cytochrome c or a fluorescent probe). d. Stimulate the neutrophils with a known agonist like fMLP (e.g., 1 µM). e. Measure superoxide production over time using a plate reader (absorbance for cytochrome c reduction or fluorescence).
3. Data Analysis: a. Calculate the rate of superoxide production for each condition. b. Compare the inhibitory effect of the new Lyso-PAF C18 lot to that of a previously validated lot. A significant deviation in the dose-response curve indicates a difference in bioactivity.
Signaling Pathways and Workflows
The following diagrams illustrate key pathways and workflows discussed in this guide.
Caption: Lyso-PAF C18 inhibitory pathway in neutrophils.
Caption: Intracellular Lyso-PAF and the RAS-RAF1 pathway.
References
- 1. The impact of platelet-activating factor (PAF)-like mediators on the functional activity of neutrophils: anti-inflammatory effects of human PAF-acetylhydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Opposing effects of platelet-activating factor and lyso-platelet-activating factor on neutrophil and platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Opposing Effects of Platelet-Activating Factor and Lyso-Platelet-Activating Factor on Neutrophil and Platelet Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysophosphatidylcholine and lyso-PAF display PAF-like activity derived from contaminating phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of Lyso-PAF C-18
Welcome to the technical support center for the optimization of Lyso-PAF C-18 chromatographic separation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the separation of Lyso-Platelet-Activating Factor (Lyso-PAF) C-18 from other lipids.
Troubleshooting Guide & FAQs
This section provides answers to specific issues you may encounter during your experiments.
Q1: I am observing poor separation and co-elution of this compound with other lysophospholipids, particularly lysophosphatidylcholine (B164491) (LPC) species. How can I improve the resolution?
A1: Co-elution is a common challenge in lipidomics. Here are several strategies to improve the resolution between this compound and other lipids, especially LPCs:
-
Chromatography Mode Selection:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often preferred for separating lipid classes based on the polarity of their head groups. Since Lyso-PAF and LPCs have the same head group, separation within this class can still be challenging. However, subtle differences in the interaction of the entire molecule with the stationary phase can sometimes afford separation. HILIC is advantageous for its compatibility with mass spectrometry and the use of less toxic solvents compared to normal phase chromatography.[1][2]
-
Reversed-Phase (RP) HPLC: RP-HPLC separates lipids based on their hydrophobicity, which is determined by the length and degree of unsaturation of their fatty acyl chains. While this compound and a saturated LPC with an 18-carbon acyl chain have similar hydrophobicities, RP-HPLC can be effective in separating them from LPCs with different chain lengths and saturation.
-
-
Column Chemistry Optimization:
-
For RP-HPLC, not all C18 columns are the same. The choice of C18 column can significantly impact selectivity. Consider using a C18 column with a different bonding density or end-capping, which can alter the interaction with the analytes.[3]
-
Experiment with different stationary phases. For instance, a phenyl-hexyl phase can offer different selectivity compared to a standard C18 phase due to pi-pi interactions.[4]
-
-
Mobile Phase Optimization:
-
Gradient Optimization: A shallower gradient can often improve the resolution of closely eluting peaks.
-
Solvent Choice: In RP-HPLC, switching the organic modifier from acetonitrile (B52724) to methanol (B129727), or using a combination, can alter the selectivity of the separation.
-
Additives: The addition of a low concentration of a modifier like an ammonium (B1175870) salt in the mobile phase can sometimes improve peak shape and selectivity.
-
Q2: My this compound peak is exhibiting significant tailing. What are the potential causes and how can I resolve this?
A2: Peak tailing can compromise peak integration and quantification. The primary causes for peak tailing of a basic compound like this compound in reversed-phase chromatography are secondary interactions with the stationary phase.
-
Silanol (B1196071) Interactions: Free silanol groups on the surface of silica-based columns can interact with the positively charged choline (B1196258) group of Lyso-PAF, leading to peak tailing.
-
Solution 1: Lower Mobile Phase pH: Operating at a lower pH (e.g., pH 2-3) protonates the silanol groups, reducing their interaction with the analyte.
-
Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have a lower concentration of free silanols, which minimizes these secondary interactions.
-
Solution 3: Mobile Phase Additives: Adding a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites. However, be aware that TEA can cause ion suppression in mass spectrometry. A more MS-friendly option is to use a low concentration of an ammonium salt.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites that cause tailing.
-
Solution: Implement a column washing procedure. If the problem persists, the column may need to be replaced.
-
Q3: I'm experiencing low sensitivity and poor ionization of this compound in my LC-MS/MS analysis. How can I enhance the signal?
A3: Optimizing the mass spectrometry conditions is crucial for achieving good sensitivity for low-abundance lipids like this compound.
-
Ionization Mode: this compound contains a quaternary ammonium group, making it readily ionizable in positive electrospray ionization (ESI+) mode.
-
Mobile Phase Compatibility: The mobile phase composition significantly impacts ionization efficiency.
-
Solvent Composition: High concentrations of organic solvents like acetonitrile and methanol generally promote better desolvation and ionization in ESI. HILIC often uses high organic content, which can be beneficial for sensitivity.[1]
-
Additives: The presence of salts can suppress ionization. If buffers are necessary for chromatography, use volatile options like ammonium formate (B1220265) or ammonium acetate (B1210297) at low concentrations (e.g., 5-10 mM). Avoid non-volatile salts like phosphates.
-
-
Source Parameters Optimization:
-
Capillary Voltage, Gas Flow, and Temperature: These parameters should be systematically optimized for this compound to achieve the best signal-to-noise ratio.
-
Collision Energy: In MS/MS, the collision energy for the specific precursor-to-product ion transition should be optimized to maximize the intensity of the product ion used for quantification.
-
-
Sample Preparation: A clean sample is essential to minimize matrix effects, which can suppress the ionization of the analyte.
-
Solution: Employ a robust sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances like salts and other abundant lipid classes.
-
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of this compound and related compounds using HILIC-MS/MS. These values are indicative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: HILIC-MS/MS Method Validation Parameters for Lyso-PAFs
| Analyte | LLOQ (ng/mL) | Accuracy (%) | Precision (CV%) | Recovery (%) |
| Lyso-PAF C16 | 0.03 - 14.06 | 73 - 117 | ≤ 28 | 80 - 110 |
| Lyso-PAF C18 | 0.03 - 14.06 | 73 - 117 | ≤ 28 | 80 - 110 |
| Lyso-PAF C18:1 | 0.03 - 14.06 | 73 - 117 | ≤ 28 | 80 - 110 |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation.
Table 2: Typical Retention Times for Lysophospholipids in a HILIC Separation
| Lipid Class | Expected Elution Order |
| cPA | Early |
| LPG | Early to Mid |
| LPA | Mid |
| Lyso-PS | Mid to Late |
| Lyso-PAF | Late |
cPA: cyclic Phosphatidic Acid, LPG: Lysophosphatidylglycerol, LPA: Lysophosphatidic Acid, Lyso-PS: Lysophosphatidylserine, Lyso-PAF: Lyso-Platelet Activating Factor. The exact retention times will depend on the specific column and gradient used.
Experimental Protocols
Protocol 1: Sample Preparation from Plasma for this compound Analysis
This protocol describes a simple protein precipitation method for the extraction of lysoglycerophospholipids from human plasma.
-
Aliquoting: Aliquot 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard solution (e.g., Lyso-PAF C16-d4) to the plasma sample.
-
Protein Precipitation: Add 500 µL of ice-cold methanol to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubation: Incubate the samples at -20 °C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4 °C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.
Protocol 2: HILIC-MS/MS Method for the Quantification of this compound
This protocol outlines a HILIC-MS/MS method for the separation and quantification of this compound.
-
Liquid Chromatography System: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A HILIC column (e.g., a silica-based or amide-based column) with dimensions such as 2.1 mm x 100 mm and a particle size of 1.7 µm.
-
Mobile Phase A: Acetonitrile/Acetone (9:1, v/v) with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Water (7:3, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Gradient Elution:
Time (min) % B 0.0 0 2.0 0 12.0 100 15.0 100 15.1 0 | 18.0 | 0 |
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with dynamic multiple reaction monitoring (dMRM).
-
MRM Transitions:
-
This compound: Precursor ion (m/z) -> Product ion (m/z) for quantification and qualification. A common product ion is m/z 184.07, corresponding to the phosphocholine (B91661) headgroup.
-
Internal Standard (e.g., Lyso-PAF C16-d4): Monitor the corresponding MRM transition.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Lyso-PAF Intracellular Signaling Pathway
Caption: Intracellular signaling of Lyso-PAF via the PAK2-RAF1 axis.
References
- 1. researchgate.net [researchgate.net]
- 2. development-and-validation-of-a-simple-and-rapid-hilic-ms-ms-method-for-the-quantification-of-low-abundant-lysoglycerophospholipids-in-human-plasma - Ask this paper | Bohrium [bohrium.com]
- 3. PubAnnotation [pubannotation.org]
- 4. researchgate.net [researchgate.net]
How to avoid contamination in commercial Lyso-PAF C-18 preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid contamination in their commercial Lyso-PAF C18 preparations.
Frequently Asked Questions (FAQs)
Q1: What is Lyso-PAF C18 and why is its purity important?
A1: Lyso-platelet-activating factor C18 (Lyso-PAF C18) is a bioactive lysophospholipid involved in various cellular signaling pathways.[1][2] The purity of Lyso-PAF C18 preparations is critical because contaminants can lead to erroneous experimental results, mask the true biological effects of Lyso-PAF C18, or introduce unintended biological activities.
Q2: What are the common sources of contamination in commercial Lyso-PAF C18 preparations?
A2: Contamination in commercial Lyso-PAF C18 can originate from several sources throughout the manufacturing, handling, and experimental processes. The primary sources include:
-
Synthesis-Related Impurities: The chemical synthesis of Lyso-PAF C18 can result in the presence of structurally related isomers, unreacted starting materials, or byproducts.
-
Degradation Products: Lyso-PAF C18 can degrade over time if not stored properly. Hydrolysis and oxidation are the main degradation pathways for lysophospholipids.[3]
-
Leachables from Containers: Plasticizers, such as phthalates, can leach from plastic storage tubes and pipette tips into the lipid solution, especially when organic solvents are used.[4][5]
-
Solvent Impurities: The solvents used to dissolve and dilute Lyso-PAF C18 may contain trace impurities that can co-elute with the analyte during analysis or interfere with biological assays.
-
Cross-Contamination: Contamination can occur in the laboratory through shared glassware, syringes, or other equipment that has not been properly cleaned.
Q3: How should I properly store and handle my Lyso-PAF C18 to minimize degradation?
A3: To ensure the stability of your Lyso-PAF C18 preparation, it is crucial to adhere to the following storage and handling guidelines:
-
Storage Temperature: Store Lyso-PAF C18 at -20°C or lower for long-term stability.
-
Inert Atmosphere: For maximum stability, especially for unsaturated lipids, store under an inert gas like argon or nitrogen to prevent oxidation.
-
Solvent Choice: If storing in solution, use high-purity solvents. For many lysophospholipids, storage in chloroform (B151607) or ethanol (B145695) is common. However, always refer to the manufacturer's specific recommendations.
-
Container Type: Use glass vials with Teflon-lined caps (B75204) to minimize leaching of contaminants. Avoid plastic containers for long-term storage of lipids in organic solvents.
-
Minimize Freeze-Thaw Cycles: Aliquot the Lyso-PAF C18 solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving Lyso-PAF C18.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or unexpected biological activity in cell-based assays. | Contamination of the Lyso-PAF C18 stock with biologically active impurities (e.g., other lipids, plasticizers). | 1. Verify Purity: Analyze the Lyso-PAF C18 stock solution using HPLC-MS to check for impurities. 2. Use Fresh Aliquots: Prepare fresh dilutions from a new, unopened vial of Lyso-PAF C18. 3. Control for Leachables: Run a vehicle control that has been exposed to the same plasticware as the Lyso-PAF C18 solution to test for effects from leached contaminants. |
| Extra peaks observed in HPLC or mass spectrometry analysis. | 1. Contamination from solvents or plasticware. 2. Degradation of Lyso-PAF C18. 3. Formation of adducts in the mass spectrometer. | 1. Analyze Blanks: Run a blank injection of the solvent to check for solvent-borne contaminants. Prepare a "mock" sample with solvent that has been in contact with your usual plasticware to check for leachables. 2. Check for Degradation: Compare the chromatogram of your working stock to that of a freshly prepared solution from a new vial. Look for peaks that may correspond to hydrolysis or oxidation products. 3. Optimize MS Parameters: Review your mass spectrometry data for common adducts (e.g., sodium, potassium). Adjust ionization source conditions to minimize adduct formation if necessary. |
| Difficulty in quantifying Lyso-PAF C18 accurately. | 1. Ion suppression in the mass spectrometer. 2. Inappropriate internal standard. 3. Degradation during sample preparation. | 1. Dilute the Sample: High concentrations of lipids can cause ion suppression. Diluting the sample may improve signal. 2. Use a Stable Isotope-Labeled Internal Standard: A deuterated or 13C-labeled Lyso-PAF C18 is the ideal internal standard for accurate quantification by mass spectrometry. 3. Work Quickly and on Ice: Perform sample preparation steps on ice and as quickly as possible to minimize enzymatic or chemical degradation. |
Data Presentation: Potential Contaminants in Lyso-PAF C18 Preparations
While specific quantitative data for contaminants in every commercial batch of Lyso-PAF C18 is not publicly available from all manufacturers, the following table summarizes potential impurities and their sources. Researchers should aim for preparations with the highest stated purity.
| Contaminant Type | Potential Source | Typical Purity of Commercial Preparations | Analytical Method for Detection |
| Positional Isomers | Chemical Synthesis | >99% (Isomerically pure) | HPLC, Mass Spectrometry |
| Related Lysophospholipids | Chemical Synthesis | Not always specified | HPLC, Mass Spectrometry |
| Oxidized Lyso-PAF C18 | Improper Storage/Handling | Not typically specified | Mass Spectrometry |
| Hydrolyzed Lyso-PAF C18 | Improper Storage/Handling | Not typically specified | Mass Spectrometry |
| Phthalates | Plasticware (tubes, tips) | Variable, depends on lab practice | GC-MS, LC-MS |
| Other Plasticizers | Plasticware | Variable, depends on lab practice | GC-MS, LC-MS |
| Solvent Adducts | Solvents, Mass Spectrometry | Not applicable | Mass Spectrometry |
Experimental Protocols
Protocol 1: HPLC-UV/MS for Purity Assessment of Lyso-PAF C18
This protocol provides a general method for assessing the purity of a Lyso-PAF C18 standard.
-
Materials:
-
Lyso-PAF C18 standard
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification)
-
C18 reversed-phase HPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
HPLC system with UV and mass spectrometry detectors
-
-
Preparation of Standard Solution:
-
Accurately weigh a small amount of Lyso-PAF C18 and dissolve it in methanol or a suitable solvent to a final concentration of 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase composition to a working concentration of 10-100 µg/mL.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 50:50 v/v) with 0.1% formic acid or 10 mM ammonium acetate
-
Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and increase the percentage of Mobile Phase B over 15-20 minutes to elute the lipid.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40-50 °C
-
Injection Volume: 1-5 µL
-
UV Detection: 205-215 nm
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Scan Range: m/z 100-1000
-
Expected Ion: [M+H]+ for Lyso-PAF C18 (C26H56NO6P) is approximately m/z 510.4.
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for maximal signal of the target ion.
-
-
Data Analysis:
-
Integrate the peak area of Lyso-PAF C18 and any impurity peaks in the UV chromatogram.
-
Calculate the purity as: (Area of Lyso-PAF C18 peak / Total area of all peaks) x 100%.
-
Examine the mass spectrum of any impurity peaks to tentatively identify them.
-
Protocol 2: Screening for Plasticizer Contamination using GC-MS
This protocol outlines a method to screen for common phthalate (B1215562) plasticizers in a Lyso-PAF C18 solution.
-
Materials:
-
Lyso-PAF C18 solution
-
Hexane (B92381) (GC-MS grade)
-
Phthalate standards mix
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of the Lyso-PAF C18 solution (in a glass tube), add 1 mL of hexane.
-
Vortex vigorously for 1 minute.
-
Centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer to a clean glass vial for analysis.
-
-
GC-MS Conditions:
-
Injection Mode: Splitless
-
Injector Temperature: 280 °C
-
Oven Temperature Program: Start at 60 °C, hold for 1 minute, then ramp to 300 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium
-
MS Ionization: Electron Ionization (EI)
-
Scan Range: m/z 50-500
-
-
Data Analysis:
-
Compare the retention times and mass spectra of any peaks in the sample chromatogram to those of the phthalate standards.
-
Quantification can be performed by creating a calibration curve with the standards.
-
Visualizations
Caption: Remodeling pathway for the synthesis of PAF from membrane phospholipids.
Caption: A general workflow for assessing the purity of commercial Lyso-PAF C18 preparations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Best practices for handling and storing Lyso-PAF C-18 to maintain integrity
This technical support center provides best practices for handling and storing Lyso-PAF C-18 to maintain its integrity, along with troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: For long-term stability, this compound should be stored as a lyophilized powder at -20°C.[1][2] Under these conditions, it is stable for at least four years.[1][2] If purchased in a solvent, it is recommended to store the solution at -80°C for up to six months.[3]
Q2: How should I handle powdered this compound?
A2: When using the powdered form, allow the vial to warm to room temperature before opening. This prevents condensation of moisture onto the lipid, which can lead to hydrolysis and degradation.
Q3: What solvents can I use to dissolve this compound?
A3: this compound has varying solubility in different solvents. It is slightly soluble in chloroform (B151607) (0.1-1 mg/mL). For preparing stock solutions, solvents such as ethanol (B145695), DMSO, and DMF are commonly used. It is also soluble in aqueous solutions like PBS (pH 7.2).
Q4: Are there any special considerations for handling this compound in organic solvents?
A4: Yes, it is critical to avoid using plastic containers or pipette tips when working with lipids dissolved in organic solvents. These solvents can leach plasticizers and other contaminants that may interfere with your experiments. Always use glass or Teflon-lined containers and glassware for handling and storage.
Storage and Stability Data
Quantitative data on the storage and stability of this compound is summarized below.
| Form | Storage Temperature | Duration | Stability |
| Lyophilized Powder | -20°C | ≥ 4 years | Stable |
| In Solvent | -80°C | 6 months | Stable |
| In Solvent | -20°C | 1 month | Stable |
Solubility Data
The following table provides solubility information for this compound in various solvents.
| Solvent | Concentration |
| Chloroform | 0.1-1 mg/mL |
| DMF | 10 mg/mL |
| DMSO | 10 mg/mL |
| Ethanol | 10 mg/mL |
| PBS (pH 7.2) | 10 mg/mL |
| Water | 20 mg/mL |
Troubleshooting Guide
Issue 1: Inconsistent or no biological activity observed in cell-based assays.
-
Question: I am not seeing the expected effect of this compound in my experiment. What could be the cause?
-
Answer:
-
Purity and Contamination: Historically, some of the biological activities attributed to Lyso-PAF were later found to be caused by contamination with small amounts of the highly potent Platelet-Activating Factor (PAF) or PAF-like lipids. Ensure you are using a high-purity grade of this compound.
-
Biological Role: While traditionally considered the inactive precursor to PAF, recent research has shown that Lyso-PAF can have intracellular signaling roles, such as in the activation of the RAF1 pathway. However, it may not be active in all cell types or assays. For example, unlike PAF, Lyso-PAF does not typically induce calcium mobilization in neutrophils.
-
Solubility and Bioavailability: In aqueous media, this compound can form micelles, which may limit its availability to cells. To improve this, consider preparing your working solutions in a buffer containing a carrier protein like fatty acid-free Bovine Serum Albumin (BSA).
-
Adsorption to Surfaces: Lipids can adsorb to plastic and glass surfaces, leading to a lower effective concentration in your experiment. To mitigate this, consider using siliconized tubes.
-
Issue 2: Difficulty in dissolving this compound.
-
Question: My this compound is not dissolving properly. What should I do?
-
Answer:
-
Choice of Solvent: Ensure you are using an appropriate solvent based on the solubility data provided. For aqueous buffers, gentle warming and sonication may aid in dissolution.
-
Preparation of Stock Solution: First, dissolve the this compound in an organic solvent like ethanol at a high concentration. Then, this stock solution can be diluted into your aqueous experimental medium. The final concentration of the organic solvent should be kept low (typically <0.1%) to avoid solvent effects on your cells.
-
Issue 3: Concern about the integrity of the stored this compound.
-
Question: How can I be sure that my stored this compound has not degraded?
-
Answer:
-
Proper Storage: Adherence to the recommended storage conditions (-20°C for powder, -80°C for solutions in solvent) is the best way to ensure integrity.
-
Visual Inspection: If the powdered form appears gummy or discolored, it may have absorbed moisture and could be compromised.
-
Analytical Confirmation: For critical applications, the purity and integrity of your this compound can be confirmed using analytical techniques such as thin-layer chromatography (TLC) or mass spectrometry.
-
Experimental Protocol: Preparation of this compound for Cell Culture Experiments
This protocol provides a general methodology for preparing and using this compound in a typical cell culture experiment.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Ethanol (for stock solution)
-
Sterile, fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Cell culture medium appropriate for your cell line
-
Sterile glass vials and syringes
Methodology:
-
Prepare a Carrier Solution: Prepare a sterile 1% (w/v) BSA solution in PBS.
-
Prepare a High-Concentration Stock Solution:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Aseptically, add a calculated volume of anhydrous ethanol to the vial to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Ensure complete dissolution by gentle vortexing. This stock solution should be stored in a glass vial at -80°C.
-
-
Prepare a Working Stock Solution with Carrier:
-
In a sterile glass tube, add a small volume of the high-concentration ethanol stock solution to the 1% BSA in PBS carrier solution.
-
The final concentration of this working stock should be such that the final ethanol concentration in your cell culture is less than 0.1%. For example, dilute the 10 mg/mL ethanol stock 1:100 in the BSA/PBS solution to get a 100 µg/mL working stock.
-
Gently vortex to mix.
-
-
Treating Cells:
-
Add the desired volume of the working stock solution to your cell culture medium to achieve the final experimental concentration.
-
Include a vehicle control in your experiment by adding the same volume of the BSA/PBS/ethanol solution (without this compound) to control cells.
-
-
Incubation and Analysis:
-
Incubate the cells for the desired period.
-
Proceed with your downstream analysis (e.g., Western blotting for phosphorylated proteins, cell proliferation assay).
-
Signaling Pathways and Experimental Workflows
PAF Remodeling Pathway
The remodeling pathway is a major route for the synthesis of Platelet-Activating Factor (PAF) in response to inflammatory stimuli. This compound is a key intermediate in this pathway.
Caption: The PAF Remodeling Pathway showing the synthesis and degradation of PAF C-18.
Intracellular Lyso-PAF Signaling via PAK2/RAF1
Recent studies have identified an intracellular signaling role for Lyso-PAF, where it contributes to the activation of the RAF1 signaling pathway, which is important in cell proliferation.
References
Technical Support Center: Quantifying Low-Abundance Lyso-PAF C-18
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the quantification of low-abundance Lyso-platelet-activating factor C-18 (Lyso-PAF C-18).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying low-abundance this compound?
A1: The main difficulties in accurately measuring low levels of this compound stem from its low physiological concentrations, which makes it susceptible to matrix effects and ion suppression during analysis by mass spectrometry. Its physicochemical properties also present challenges during sample extraction and preparation, where low recovery can be an issue. Furthermore, its stability during sample handling and storage is a critical consideration to prevent degradation.
Q2: Which analytical technique is most suitable for quantifying this compound?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely accepted and robust method for the sensitive and specific quantification of this compound.[1][2] This technique offers high selectivity to differentiate this compound from other structurally similar lipids, which is crucial for accurate measurement in complex biological matrices. While gas chromatography-mass spectrometry (GC-MS) can also be used, it often requires derivatization of the molecule.[3][4]
Q3: Why is an internal standard essential for accurate quantification?
A3: An internal standard, preferably a stable isotope-labeled version of the analyte (e.g., this compound-d4), is critical to correct for analyte loss during sample preparation and for variations in instrument response, such as ion suppression or enhancement.[3] By adding a known amount of the internal standard to the sample at the beginning of the workflow, it experiences similar processing and analytical variations as the endogenous this compound, allowing for more accurate and precise quantification.
Q4: What are typical concentrations of Lyso-PAF in human plasma?
A4: The concentration of total Lyso-PAF in the plasma of healthy individuals can vary. Studies have reported ranges from 74 to 174 ng/mL in females and 102 to 253 ng/mL in males. However, levels can be significantly lower in certain disease states. It's important to note that these values often represent the total Lyso-PAF pool, and the concentration of the specific C-18 isoform may be a fraction of this total.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of low-abundance this compound.
Low Analyte Recovery During Sample Preparation
Problem: The signal intensity for both the analyte and internal standard is significantly lower than expected after sample extraction.
| Potential Cause | Troubleshooting Step | Explanation |
| Inefficient Extraction | Optimize the extraction solvent system. Compare different methods like a simple methanol (B129727) precipitation with more exhaustive liquid-liquid extractions (e.g., Bligh-Dyer). | Different extraction methods have varying efficiencies for different lipid classes. A simple methanol extraction can be effective for Lyso-PAF, but its recovery should be validated against more established methods. |
| Analyte Loss During Solid-Phase Extraction (SPE) | 1. Check Sorbent Choice: Ensure the sorbent (e.g., C18) is appropriate for retaining this compound. 2. Optimize Wash Step: The wash solvent may be too strong, causing the analyte to be eluted prematurely. Use a weaker solvent or reduce the organic content. 3. Ensure Complete Elution: The elution solvent may not be strong enough. Increase the solvent strength or volume to ensure complete desorption of the analyte from the sorbent. | SPE is a common cleanup step, but each step needs to be optimized to prevent the loss of the low-abundance analyte. |
| Analyte Degradation | Minimize sample processing time and keep samples on ice or at 4°C throughout the procedure. Ensure long-term storage is at -80°C. | Lyso-PAF can be susceptible to enzymatic and chemical degradation. Proper handling and storage are crucial to maintain its integrity. |
| Poor Phase Separation (Liquid-Liquid Extraction) | Ensure complete separation of the aqueous and organic layers. Avoid aspirating the protein interface when collecting the organic layer. | Incomplete phase separation can lead to the loss of analyte in the discarded phase. |
High Signal Variability and Poor Reproducibility
Problem: Inconsistent results are observed across replicate samples or different batches.
| Potential Cause | Troubleshooting Step | Explanation |
| Inconsistent Sample Handling | Standardize all sample preparation steps, including vortexing times, incubation periods, and centrifugation parameters. | Minor variations in the protocol can lead to significant differences in extraction efficiency and analyte stability, especially for low-abundance species. |
| Matrix Effects | 1. Improve Sample Cleanup: Employ a more rigorous sample preparation method, such as SPE, to remove interfering matrix components like phospholipids (B1166683). 2. Modify Chromatography: Adjust the LC gradient to separate this compound from co-eluting matrix components that may be causing ion suppression. | The biological matrix can significantly impact the ionization of the analyte, leading to either suppression or enhancement of the signal. |
| Instrument Contamination | Implement a regular cleaning schedule for the LC-MS system, particularly the ion source. Run blank injections between samples to check for carryover. | Carryover from previous samples can artificially inflate the signal of subsequent low-concentration samples. |
| Instability in Final Extract | Analyze samples as soon as possible after preparation. If storage is necessary, store at -20°C or lower in an appropriate solvent. | The analyte may not be stable in the final reconstitution solvent over extended periods. |
Low Signal-to-Noise Ratio and Poor Sensitivity
Problem: Difficulty in detecting the analyte peak above the background noise.
| Potential Cause | Troubleshooting Step | Explanation |
| Suboptimal MS Parameters | Optimize MS parameters such as desolvation gas temperature and flow, and collision energy to maximize the signal for the specific MRM transition of this compound. | The ionization and fragmentation of this compound are highly dependent on the MS source and collision cell conditions. |
| Inefficient Chromatographic Separation | 1. Use a High-Efficiency Column: Employ a column with a smaller particle size (e.g., sub-2 µm) to improve peak shape and resolution. 2. Optimize Mobile Phase: Ensure the mobile phase additives (e.g., formic acid, ammonium (B1175870) formate) are volatile and at an optimal concentration to promote ionization. | Narrower and more intense chromatographic peaks lead to a better signal-to-noise ratio. |
| High Background Noise | Use high-purity solvents and reagents to minimize chemical noise. Ensure the LC system is clean and free from contaminants. | Contaminants in the solvents or from the system can contribute to a high baseline and obscure the analyte signal. |
| Sample Concentration | If the analyte concentration is below the limit of detection, consider concentrating the sample extract by evaporating the solvent and reconstituting in a smaller volume. | This can increase the concentration of the analyte injected into the LC-MS system, thereby improving the signal intensity. |
Quantitative Data Summary
The following tables provide a summary of quantitative data relevant to the analysis of this compound.
Table 1: Comparison of Lipid Extraction Method Recoveries
| Extraction Method | Analyte | Matrix | Reported Recovery (%) | Reference |
| Methanol (MeOH) Method | Lyso-PAF | Serum | - | |
| Bligh-Dyer (BD) Method | Lyso-PAF | Serum | 73.6 ± 7.7 (relative to MeOH method) | |
| Methanol Precipitation | Lyso-GPLs | Plasma | 80 - 110 |
Note: The study by Zhao et al. (2010) presents the recovery of the Bligh-Dyer method relative to their simpler methanol method, where the methanol method is set to 100%.
Table 2: Reported Limits of Quantification (LOQ) and Detection (LOD) for Lyso-PAF
| Analytical Method | Analyte | Matrix | LOD | LOQ | Reference |
| GLC/MS | Lyso-PAF | - | < 200 pg (on column) | - | |
| FAB/MS | Lyso-PAF | - | 5 ng (on probe tip) | - | |
| GC/MS | Lyso-PAF derivative | - | 1 pg (on column) | - | |
| LC-MS/MS | Lyso-PAF | Plasma | - | 0.03–14.06 ng/mL |
Experimental Protocols
Protocol 1: Simple Methanol-Based Extraction of this compound from Plasma
This protocol is adapted from a simplified method for lysophospholipid extraction.
Materials:
-
Human plasma (collected in EDTA tubes)
-
Methanol (LC-MS grade)
-
Internal Standard (e.g., this compound-d4) in methanol
-
Microcentrifuge tubes
-
Microcentrifuge
-
Vortex mixer
-
Nitrogen evaporator (optional)
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 10 µL of plasma.
-
Add a known amount of the internal standard solution.
-
Add 150 µL of cold methanol.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Incubate the sample on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at room temperature.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
If concentration is needed, the supernatant can be dried under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.
Protocol 2: LC-MS/MS Analysis of this compound
This is a general protocol and should be optimized for the specific instrument and column used.
Liquid Chromatography:
-
Column: A C18 reversed-phase column with a sub-2 µm particle size is recommended for high resolution (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 80:15 v/v) with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A gradient elution is necessary to separate this compound from other lipids. An example gradient is:
-
Start with a low percentage of mobile phase B (e.g., 25%) and hold for 1-2 minutes.
-
Increase the percentage of B to elute this compound.
-
Include a high organic wash step at the end of the gradient to clean the column.
-
Re-equilibrate the column to the initial conditions before the next injection.
-
-
Injection Volume: 5-10 µL.
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound (precursor ion): m/z 510.4
-
Product Ion: m/z 184.1 (phosphocholine headgroup)
-
This compound-d4 (internal standard precursor): m/z 514.4
-
Product Ion: m/z 184.1
-
-
Instrument Parameters: Optimize desolvation temperature, gas flows, and collision energy to achieve the maximum signal intensity for the specified MRM transitions.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Simplified signaling pathway involving intracellular Lyso-PAF.
References
- 1. Quantitative determination of major platelet activating factors from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improving LC-MS sensitivity through increases in chromatographic performance: comparisons of UPLC-ES/MS/MS to HPLC-ES/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of platelet-activating factor and alkyl-ether phospholipids by gas chromatography-mass spectrometry via direct derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of lyso-platelet activating factor molecular species from human neutrophils by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize non-specific binding of Lyso-PAF C-18 in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of Lyso-Platelet Activating Factor (Lyso-PAF) C18 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is Lyso-PAF C18 and what is its role in cellular signaling?
Lyso-PAF C18 (1-O-octadecyl-sn-glycero-3-phosphorylcholine) is a bioactive lipid that can be formed from the hydrolysis of Platelet-Activating Factor (PAF) C18.[1] While once considered biologically inactive, recent studies have shown that intracellular Lyso-PAF has signaling functions.[2][3][4] Notably, it can promote the activation of p21-activated kinase 2 (PAK2), which in turn contributes to the S338-phosphorylation and activation of RAF1, a key component of the RAS-RAF1 signaling pathway.[2] This pathway is crucial for cell proliferation and is often implicated in cancer.
Q2: What causes non-specific binding of Lyso-PAF C18 in cellular assays?
Non-specific binding of lipid molecules like Lyso-PAF C18 in cellular assays can be attributed to several factors:
-
Hydrophobic Interactions: The long C18 alkyl chain of Lyso-PAF makes it hydrophobic, leading to its non-specific adsorption to plastic surfaces of culture vessels and labware.
-
Cell Membrane Interactions: Lipids can non-specifically intercalate into the plasma membrane of cells, independent of receptor-mediated uptake.
-
Protein Interactions: Lyso-PAF C18 can bind to various proteins in the cell culture medium and on the cell surface in a non-specific manner.
Q3: How can I prepare and deliver Lyso-PAF C18 to my cells to minimize non-specific binding?
To improve solubility and minimize non-specific binding, it is highly recommended to use a carrier protein like fatty acid-free Bovine Serum Albumin (BSA). BSA complexes with the lipid, keeping it in solution and facilitating its delivery to the cells in a more controlled manner.
Troubleshooting Guides
This section provides solutions to common problems encountered during cellular assays with Lyso-PAF C18.
Issue 1: High Background Signal or Non-Specific Cellular Uptake
High background signal is a common indicator of non-specific binding, where the experimental readout is high even in control conditions or is not localized to the expected cellular compartments.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Lyso-PAF C18 Adsorption to Labware | Pre-coat plasticware with a blocking agent such as 1% BSA for 30-60 minutes at room temperature before adding cells or the Lyso-PAF C18 solution. |
| High Concentration of Lyso-PAF C18 | Perform a dose-response experiment to determine the optimal concentration that gives a specific biological response with the lowest background. |
| Insufficient Washing | Increase the number and duration of wash steps after treatment with Lyso-PAF C18 to remove any unbound lipid. Use a buffered saline solution for washing. |
| Lack of a Carrier Protein | Always prepare your Lyso-PAF C18 working solution by complexing it with fatty acid-free BSA. A common starting point is a 1:4 molar ratio of Lyso-PAF C18 to BSA. |
Issue 2: Poor Reproducibility Between Experiments
Inconsistent results can arise from variability in the preparation of the Lyso-PAF C18-BSA complex and other experimental conditions.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inconsistent Lyso-PAF C18-BSA Complex Formation | Follow a standardized protocol for preparing the complex. Ensure the lipid film is completely solubilized by the BSA solution. Occasional vortexing or sonication can help. |
| Variability in Cell Density | Ensure that cells are seeded at a consistent density for all experiments, as this can affect the total amount of lipid uptake. |
| Use of Serum-Containing Medium | The presence of other lipids and proteins in fetal bovine serum (FBS) can compete with Lyso-PAF C18 binding and uptake. Consider performing the assay in serum-free or reduced-serum medium. |
Quantitative Data on Blocking Agents
While specific quantitative data for Lyso-PAF C18 in cellular assays is limited, the following table, adapted from studies on blocking non-specific binding in protein-based assays (ELISA), illustrates the relative effectiveness of common blocking agents. These principles can be applied to reduce the non-specific adsorption of Lyso-PAF C18 to plastic surfaces.
| Blocking Agent | Typical Concentration | Reported Effectiveness in Reducing Non-Specific Binding (Illustrative) | Notes |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | High | A commonly used and effective blocking agent. Fatty acid-free BSA is recommended for lipid studies. |
| Non-fat Dry Milk | 1 - 5% (w/v) | Very High | Cost-effective, but may contain endogenous biotin (B1667282) and phosphoproteins that can interfere with certain assays. |
| Casein | 0.5 - 2% (w/v) | Very High | A primary component of non-fat dry milk and a very effective blocking agent. |
| Gelatin (from fish skin) | 0.1 - 1% (w/v) | Moderate to High | Can be a good alternative to BSA, especially in preventing protein-protein interactions. |
Disclaimer: The effectiveness of blocking agents can be assay-dependent. Empirical testing is recommended to determine the optimal blocking agent and concentration for your specific cellular assay.
Experimental Protocols
Protocol 1: Preparation of Lyso-PAF C18-BSA Complex
This protocol describes how to prepare a stock solution of Lyso-PAF C18 complexed with fatty acid-free BSA.
Materials:
-
Lyso-PAF C18
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile, nuclease-free water
-
Glass vial
-
Nitrogen gas or speed vacuum concentrator
Procedure:
-
Prepare a Lyso-PAF C18 stock solution: Dissolve Lyso-PAF C18 in methanol to a known concentration (e.g., 1 mg/mL).
-
Create a lipid film: In a sterile glass vial, add the desired amount of the Lyso-PAF C18 stock solution. Evaporate the methanol using a gentle stream of nitrogen gas or a speed vacuum concentrator to create a thin lipid film on the bottom of the vial.
-
Prepare a BSA solution: Dissolve fatty acid-free BSA in sterile, nuclease-free water to the desired concentration (e.g., 4 mg/mL). Warm the solution to 37°C.
-
Form the complex: Add the warm BSA solution to the glass vial containing the lipid film. The final concentration of Lyso-PAF C18 will depend on the amount of lipid dried down and the volume of BSA solution added.
-
Solubilize the lipid: Incubate the mixture for 30 minutes at 37°C. Vortex or sonicate occasionally to ensure the lipid film is completely dissolved and complexed with the BSA.
-
Sterilize and store: Sterilize the Lyso-PAF C18-BSA complex solution by passing it through a 0.22 µm filter. Store at 4°C for short-term use or aliquot and store at -20°C for long-term storage.
Protocol 2: Cellular Treatment with Lyso-PAF C18-BSA Complex
This protocol outlines the general steps for treating cultured cells with the prepared Lyso-PAF C18-BSA complex.
Materials:
-
Cultured cells in appropriate multi-well plates or dishes
-
Serum-free or reduced-serum cell culture medium
-
Lyso-PAF C18-BSA complex stock solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells at the desired density in a multi-well plate and allow them to adhere and grow overnight.
-
Pre-treatment (Optional): If using serum-containing medium, aspirate the medium and wash the cells once with PBS. Replace with serum-free or reduced-serum medium for a few hours before treatment to reduce interference from serum components.
-
Treatment: Dilute the Lyso-PAF C18-BSA complex stock solution to the desired final concentration in the appropriate cell culture medium. Aspirate the medium from the cells and add the medium containing the Lyso-PAF C18-BSA complex.
-
Incubation: Incubate the cells for the desired period to allow for uptake and cellular response.
-
Washing: After incubation, aspirate the treatment medium and wash the cells 2-3 times with PBS to remove any unbound Lyso-PAF C18-BSA complex.
-
Downstream Analysis: The cells are now ready for downstream applications such as cell lysis for Western blotting, fixation for immunofluorescence, or other cellular assays.
Visualizations
Lyso-PAF C18 Intracellular Signaling Pathway
Caption: Intracellular signaling cascade initiated by Lyso-PAF C18.
Experimental Workflow for Minimizing Non-Specific Binding
References
- 1. caymanchem.com [caymanchem.com]
- 2. Lyso-PAF, a biologically inactive phospholipid, contributes to RAF1 activation. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Lyso-PAF, a biologically inactive phospholipid, contributes to RAF1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lyso-PAF, a biologically inactive phospholipid, contributes to RAF1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Effects of Lyso-PAF C18 and PAF C18
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of Lyso-Platelet-Activating Factor C18 (Lyso-PAF C18) and Platelet-Activating Factor C18 (PAF C18). While structurally similar, these two lipid molecules exhibit distinct and sometimes opposing effects on cellular signaling and function, particularly within the context of inflammation and thrombosis. This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes the signaling pathways involved.
At a Glance: Key Differences
| Feature | Lyso-PAF C18 | PAF C18 |
| Primary Role | Generally considered an inactive precursor/metabolite of PAF C18, but also shown to have independent, often inhibitory, biological activity. | A potent pro-inflammatory and pro-thrombotic lipid mediator. |
| Receptor | Primarily acts independently of the PAF receptor (PAFR); some effects may be mediated through other, yet to be fully identified, receptors or intracellular targets. | Acts via the G-protein coupled PAF receptor (PAFR). |
| Effect on Neutrophils | Inhibits fMLP-induced superoxide (B77818) production. | Primes neutrophils for an enhanced response to other stimuli, leading to increased superoxide production and chemotaxis. |
| Effect on Platelets | Can inhibit thrombin-induced platelet aggregation. | A potent platelet aggregator. |
| Signaling Mechanism | Can increase intracellular cAMP levels. Also reported to have intracellular signaling functions, such as contributing to RAF1 activation. | Activates phospholipases (PLC, PLA2, PLD), leading to downstream signaling cascades including the MAPK pathway. |
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data on the biological effects of Lyso-PAF C18 and PAF C18.
Table 1: Effects on Neutrophil Function
| Parameter | Lyso-PAF C18 | PAF C18 | Reference |
| fMLP-Induced Superoxide Production | 57% inhibition at 1 µM | Potentiates response | [1] |
| Chemotaxis | Not a chemoattractant | Potent chemoattractant | [2] |
Table 2: Effects on Platelet Aggregation
| Parameter | Lyso-PAF C18 | PAF C18 | Reference |
| Thrombin-Induced Aggregation | Inhibitory | - | [1] |
| Direct Aggregation | No significant aggregation | Induces dose-dependent aggregation (threshold ~100 nM) | [3] |
Table 3: Effects on Macrophage Function
| Parameter | Lyso-PAF C18 | PAF C18 | Reference |
| TNF-α Release | Not reported to directly induce TNF-α release | Does not significantly induce TNF-α release in rat Kupffer cells | [4] |
| Activation | Not a direct activator | Can activate macrophages, though less potently than when incorporated into liposomes |
Experimental Protocols
Neutrophil Superoxide Production Assay (Inhibition by Lyso-PAF C18)
This protocol is based on the methodology for measuring fMLP-induced superoxide generation in human neutrophils and its inhibition.
Materials:
-
Human neutrophils isolated from fresh venous blood.
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca2+ and Mg2+.
-
Cytochrome c (from horse heart).
-
N-Formyl-Met-Leu-Phe (fMLP).
-
Lyso-PAF C18.
-
PAF C18.
-
Superoxide dismutase (SOD).
-
96-well microplate.
-
Spectrophotometer capable of reading absorbance at 550 nm.
Procedure:
-
Neutrophil Isolation: Isolate human neutrophils from heparinized venous blood using a standard density gradient centrifugation method (e.g., using Ficoll-Paque), followed by dextran (B179266) sedimentation and hypotonic lysis of remaining red blood cells. Resuspend the purified neutrophils in HBSS without Ca2+ and Mg2+.
-
Cell Preparation: Centrifuge the neutrophil suspension and resuspend the cells in HBSS with Ca2+ and Mg2+ at a concentration of 2 x 10^6 cells/mL.
-
Assay Setup: In a 96-well plate, add 50 µL of the neutrophil suspension to each well.
-
Pre-incubation: Add 25 µL of HBSS containing either Lyso-PAF C18 (to a final concentration of 1 µM), PAF C18 (as a control for potentiation, final concentration 1 µM), or vehicle (control) to the appropriate wells. Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Prepare a reaction mixture containing cytochrome c (final concentration 1 mg/mL) and fMLP (final concentration 1 µM) in HBSS. To control wells, add SOD (final concentration 10 µg/mL) to the reaction mixture.
-
Measurement: Add 25 µL of the reaction mixture to each well to initiate superoxide production. Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in absorbance at 550 nm every minute for 15-20 minutes.
-
Data Analysis: The rate of superoxide production is calculated from the linear portion of the absorbance curve, using the extinction coefficient for the reduction of cytochrome c. The percentage of inhibition by Lyso-PAF C18 is calculated by comparing the rate of superoxide production in the presence and absence of the lipid.
Platelet Aggregation Assay (PAF C18-Induced)
This protocol describes the light transmission aggregometry (LTA) method for assessing PAF C18-induced platelet aggregation.
Materials:
-
Fresh human whole blood collected in 3.2% sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
PAF C18.
-
Saline (0.9% NaCl).
-
Light transmission aggregometer.
-
Aggregometer cuvettes with stir bars.
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge citrated whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.
-
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using autologous PPP if necessary.
-
Aggregometer Setup: Turn on the aggregometer and allow it to warm up to 37°C. Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.
-
Assay Performance:
-
Pipette 450 µL of PRP into an aggregometer cuvette containing a stir bar. Place the cuvette in the heating block of the aggregometer for at least 2 minutes to equilibrate to 37°C.
-
Place the cuvette in the measurement channel and start the recording.
-
Add 50 µL of PAF C18 solution at various concentrations (e.g., ranging from 10 nM to 1 µM) to the cuvette to initiate aggregation.
-
Record the change in light transmission for at least 5 minutes.
-
-
Data Analysis: The maximum percentage of aggregation is determined from the aggregation curve. Dose-response curves can be generated to calculate the EC50 value for PAF C18.
Signaling Pathways
PAF C18 Signaling Pathway
PAF C18 exerts its effects by binding to the G-protein coupled PAF receptor (PAFR) on the cell surface. This interaction initiates a cascade of intracellular events, leading to cellular activation.
Caption: PAF C18 signaling through the PAF receptor.
Lyso-PAF C18 Inhibitory Signaling in Neutrophils
In contrast to PAF C18, Lyso-PAF C18 has been shown to inhibit certain neutrophil functions through a pathway that is independent of the PAFR and involves the production of cyclic AMP (cAMP).
Caption: Inhibitory signaling of Lyso-PAF C18 in neutrophils.
Conclusion
The available evidence clearly demonstrates that Lyso-PAF C18 and PAF C18 have distinct and, in some cases, opposing biological effects. While PAF C18 is a potent activator of inflammatory and thrombotic pathways through its interaction with the PAFR, Lyso-PAF C18 can act as an inhibitor of these processes through PAFR-independent mechanisms, such as the elevation of intracellular cAMP. Furthermore, emerging research suggests that Lyso-PAF C18 may have its own unique intracellular signaling roles. These findings have important implications for drug development, suggesting that targeting the metabolic balance between PAF C18 and Lyso-PAF C18 could be a valuable therapeutic strategy for a variety of inflammatory and thrombotic disorders. Further research is warranted to fully elucidate the receptors and signaling pathways mediating the effects of Lyso-PAF C18 and to explore its therapeutic potential.
References
- 1. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Platelet-activating factor antagonists suppress the generation of tumor necrosis factor-alpha and superoxide induced by lipopolysaccharide or phorbol ester in rat liver macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating the Signaling Pathways of Lyso-PAF C-18 and Other Lysophospholipids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the signaling pathways initiated by Lyso-platelet-activating factor C-18 (Lyso-PAF C-18) and other key lysophospholipids, namely lysophosphatidylcholine (B164491) (LPC), sphingosine-1-phosphate (S1P), and lysophosphatidic acid (LPA). Understanding the distinct molecular mechanisms activated by these lipids is crucial for targeted therapeutic development and for elucidating their roles in various physiological and pathological processes.
Overview of Lysophospholipid Signaling
Lysophospholipids are a class of signaling molecules derived from membrane phospholipids (B1166683) that play critical roles in a myriad of cellular processes. While structurally similar, subtle variations in their chemical makeup lead to the activation of distinct receptor families and downstream signaling cascades. This guide focuses on dissecting these differences to provide a clear understanding of their unique biological functions.
Comparative Analysis of Signaling Pathways
The signaling pathways of this compound, LPC, S1P, and LPA are initiated by their interaction with specific cell surface or intracellular receptors. The subsequent activation of various G proteins and other adaptor molecules dictates the cellular response.
Signaling Pathways of Key Lysophospholipids
This compound: Primarily considered an intermediate in the biosynthesis of Platelet-Activating Factor (PAF), this compound has been shown to elicit biological effects that are often contrary to those of PAF. Evidence suggests that this compound signals through a Gs protein-coupled receptor, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This pathway is distinct from the Gq and Gi-mediated signaling of PAF.
Figure 1. Signaling pathway of this compound.
Lysophosphatidylcholine (LPC): LPC signaling is multifaceted, involving both G protein-coupled receptors (GPCRs) and Toll-like receptors (TLRs).
-
G2A Receptor Pathway: LPC can activate the G protein-coupled receptor G2A. Depending on the cellular context, G2A can couple to various G proteins, including Gs, Gq, and G12/13, leading to the activation of adenylyl cyclase, phospholipase C (PLC), or Rho signaling pathways, respectively.[1][2][3] This can result in increased cAMP, calcium mobilization, and cytoskeletal rearrangements.
-
TLR Pathway: LPC can also act as a ligand for Toll-like receptors 2 and 4 (TLR2/4). This interaction triggers a pro-inflammatory signaling cascade through the recruitment of adaptor proteins MyD88 and TRIF, leading to the activation of transcription factors like NF-κB and subsequent expression of inflammatory cytokines.
Figure 2. Signaling pathways of Lysophosphatidylcholine (LPC).
Sphingosine-1-Phosphate (S1P): S1P signals through a family of five specific GPCRs, S1P1-5. These receptors couple to different G proteins, leading to a wide range of cellular effects.
-
S1P1: Primarily couples to Gi, leading to the inhibition of adenylyl cyclase and activation of the PI3K/Akt pathway and Rac, promoting cell survival and migration.
-
S1P2,3: Can couple to Gi, Gq, and G12/13, activating PLC, Rho, and inhibiting adenylyl cyclase. This can lead to calcium mobilization, stress fiber formation, and cell proliferation.
-
S1P4,5: Also couple to Gi and G12/13 and are predominantly expressed in immune and nervous tissues.
Figure 3. Signaling pathway of Sphingosine-1-Phosphate (S1P).
Lysophosphatidic Acid (LPA): LPA signals through at least six GPCRs, LPA1-6, which also couple to a variety of G proteins.
-
LPA1-3: Belong to the endothelial differentiation gene (EDG) family and primarily couple to Gi, Gq, and G12/13, leading to inhibition of adenylyl cyclase, PLC activation, and Rho activation. These pathways regulate cell proliferation, survival, and migration.
-
LPA4-6: Are structurally distinct from the EDG family and can also couple to Gs, in addition to Gi and G12/13, adding another layer of complexity to LPA signaling.
References
- 1. Gi-independent macrophage chemotaxis to lysophosphatidylcholine via the immunoregulatory GPCR G2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The lysophospholipid receptor G2A activates a specific combination of G proteins and promotes apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysophosphatidylcholine-induced Surface Redistribution Regulates Signaling of the Murine G Protein-coupled Receptor G2A - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Lyso-PAF C-18 Specificity: A Comparative Guide to Using PAF Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for confirming the specific, non-Platelet-Activating Factor (PAF) receptor-mediated effects of Lyso-PAF C-18. It is intended to assist researchers in designing experiments that effectively distinguish the bioactivity of this compound from that of its precursor, PAF, and other potential contaminants. The central challenge in studying this compound lies in ensuring that its observed effects are not due to residual PAF or PAF-like contaminants in commercial preparations, which would act through the PAF receptor (PAFR). The primary tool for addressing this challenge is the use of selective PAF receptor antagonists.
Distinguishing this compound Effects from PAF: The Role of PAFR Antagonists
Lyso-PAF, traditionally considered an inactive precursor and metabolite of PAF, has been shown to possess distinct biological activities. Notably, it exerts inhibitory effects on neutrophil and platelet activation, in stark contrast to the potent activating effects of PAF[1]. Crucially, these inhibitory effects of Lyso-PAF are independent of the PAF receptor[1][2]. This has been demonstrated through two key experimental approaches: the use of selective PAF receptor antagonists and cells from PAFR knockout mice. When PAF receptor antagonists are applied, the stimulatory effects of PAF are blocked, while the inhibitory effects of Lyso-PAF remain unaffected[1][2].
However, researchers should be aware of conflicting findings that suggest some commercial preparations of Lyso-PAF may contain PAF or PAF-like contaminants. These contaminants can elicit PAFR-dependent responses, which are, as expected, blocked by PAFR antagonists. This underscores the critical importance of using highly purified this compound and including rigorous controls in experimental designs.
Comparative Data of PAF Receptor Antagonists
The following table summarizes the activity of common PAF receptor antagonists. It is important to note that for confirming this compound specific effects, the desired outcome is the lack of inhibition of the this compound effect, while demonstrating potent inhibition of the PAF effect.
| Antagonist | Target | Reported IC50 for PAF Inhibition | Effect on this compound Inhibitory Action | Key Considerations |
| SR27417 | PAF Receptor | Not explicitly quantified in reviewed sources, but used effectively at 10 nM to block PAF-induced superoxide (B77818) production. | No effect on Lyso-PAF-mediated inhibition of superoxide production. | A standard tool for demonstrating PAFR-independent effects. |
| WEB-2086 (Apafant) | PAF Receptor | ~170 nM for PAF-induced human platelet aggregation; ~360 nM for PAF-induced human neutrophil aggregation. | No impact on Lyso-PAF-induced eosinophil degranulation. | Well-characterized, commercially available PAFR antagonist. |
| CV-3988 | PAF Receptor | Not explicitly quantified in reviewed sources, but used effectively to block PAF effects. | No impact on Lyso-PAF-induced eosinophil degranulation. | Another commonly used antagonist to confirm PAFR-independent signaling. |
| Genetic Knockout (PAFR-/-) | PAF Receptor | N/A (Complete receptor ablation) | The inhibitory effect of Lyso-PAF on superoxide production is unaltered in neutrophils from PAFR-/- mice. | The "gold standard" alternative to pharmacological inhibition, definitively proving PAFR-independence. |
Experimental Protocols
Neutrophil Superoxide Production Assay
This assay is used to measure the inhibitory effect of this compound on agonist-induced superoxide production by neutrophils and to confirm that this effect is PAFR-independent.
Materials:
-
Isolated human neutrophils
-
This compound (high purity)
-
PAF C-16 or C-18
-
PAF Receptor Antagonist (e.g., SR27417, WEB-2086)
-
fMLF (N-Formylmethionyl-leucyl-phenylalanine) or other neutrophil agonist
-
Cytochrome c or Lucigenin
-
Spectrophotometer or luminometer
Procedure:
-
Isolate human neutrophils from whole blood using density gradient centrifugation.
-
Resuspend neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+).
-
Pre-incubate neutrophils with the PAF receptor antagonist (e.g., 10 nM SR27417) or vehicle for 5-10 minutes at 37°C.
-
Add this compound (e.g., 1 µM) or PAF (e.g., 1 µM) and incubate for an additional 5 minutes.
-
Initiate the superoxide production by adding a stimulating agonist (e.g., 1 µM fMLF).
-
Immediately measure superoxide production kinetically by monitoring the reduction of cytochrome c at 550 nm or by measuring lucigenin-enhanced chemiluminescence.
-
Calculate the rate of superoxide production. Compare the inhibition by this compound in the presence and absence of the PAF receptor antagonist.
Calcium Mobilization Assay
This assay is used to demonstrate that unlike PAF, this compound does not induce calcium mobilization in neutrophils, a hallmark of PAFR activation.
Materials:
-
Isolated human neutrophils
-
This compound
-
PAF
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Fluorimeter or plate reader with fluorescence detection capabilities
Procedure:
-
Load isolated neutrophils with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Wash the cells to remove extracellular dye.
-
Resuspend the cells in a suitable buffer.
-
Record a baseline fluorescence reading.
-
Add this compound and continue to record fluorescence to observe any changes in intracellular calcium.
-
As a positive control, add PAF and record the robust increase in fluorescence indicative of calcium mobilization.
-
To confirm the PAFR-dependence of the positive control, pre-incubate a separate aliquot of cells with a PAF receptor antagonist before adding PAF and observe the abrogation of the calcium signal.
Visualizing the Pathways and Workflows
Signaling Pathways
The following diagram illustrates the distinct signaling pathways of PAF and this compound in neutrophils.
Caption: Distinct signaling pathways of PAF and this compound in neutrophils.
Experimental Workflow
This diagram outlines the logical workflow to confirm the PAFR-independent effects of this compound.
Caption: Experimental workflow for confirming PAFR-independent effects of this compound.
Conclusion and Recommendations
To rigorously confirm that an observed biological effect is specific to this compound and not its parent compound, a multi-faceted approach is recommended:
-
Use High-Purity this compound: Whenever possible, obtain this compound from a reputable source and consider independent analysis to confirm its purity and the absence of PAF contamination.
-
Employ PAF Receptor Antagonists: As detailed in this guide, the use of selective PAFR antagonists is a cornerstone of demonstrating PAFR-independence. A lack of effect of the antagonist on the this compound induced response is a key piece of evidence.
-
Include Positive and Negative Controls: Always include PAF as a positive control to demonstrate that the PAFR antagonist is active in your experimental system. A vehicle control is also essential.
-
Consider Genetic Models: If available, using cells or tissues from PAFR knockout animals provides the most definitive evidence for PAFR-independent mechanisms.
By following these guidelines and employing the experimental approaches outlined, researchers can confidently delineate the specific biological roles of this compound, paving the way for a better understanding of its physiological and pathological significance.
References
Validating experimental findings on the bioactivity of Lyso-PAF C-18
This guide provides a comprehensive comparison of the experimental findings on the bioactivity of Lyso-platelet-activating factor C-18 (Lyso-PAF C-18). It contrasts its effects with its precursor, platelet-activating factor C-18 (PAF C-18), and other related lipid mediators. This document is intended for researchers, scientists, and drug development professionals working in the fields of inflammation, immunology, and cardiovascular research.
Introduction
This compound is a metabolite of PAF C-18, formed by the action of the enzyme PAF acetylhydrolase (PAF-AH). While initially considered an inactive metabolite, emerging evidence suggests that this compound possesses its own distinct biological activities, often opposing those of PAF C-18. This guide summarizes the current understanding of this compound's bioactivity, presenting quantitative data from various experimental models and detailing the methodologies used to obtain these findings.
Quantitative Data Comparison
The following tables summarize the bioactivity of this compound in comparison to PAF C-18, their C-16 counterparts, and selected PAF receptor antagonists. It is important to note that the data are compiled from different studies and experimental conditions may vary.
Table 1: Comparison of Bioactivity in Neutrophil and Platelet Assays
| Compound | Assay | Cell Type | Concentration | Observed Effect | Reference |
| This compound | fMLF-induced Superoxide (B77818) Production | Human Neutrophils | 1 µM | 57% inhibition | [1] |
| Lyso-PAF C-16 | fMLF-induced Superoxide Production | Human Neutrophils | 1 µM | Similar inhibition to this compound | [2] |
| PAF C-16 | fMLF-induced Superoxide Production | Human Neutrophils | 10 nM - 1 µM | Potentiation of superoxide production | [1][2] |
| Lyso-PAF (16:0) | Thrombin-induced Platelet Aggregation | Human Platelets | Not specified | Inhibition | [2] |
Table 2: Comparison of Bioactivity in Other Functional Assays
| Compound | Assay | System | EC50 / IC50 | Observed Effect | Reference |
| PAF C-16 | Renal Vasodilation | Anesthetized Rat | More potent than C-18 | Renal vasodilator and hypotensive | |
| PAF C-18 | Renal Vasodilation | Anesthetized Rat | Less potent than C-16 | Renal vasodilator and hypotensive | |
| PAF C-16 | Neutrophil Chemokinesis | Human Neutrophils | Less active than C-18 | Chemoattractant | |
| PAF C-18 | Neutrophil Chemokinesis | Human Neutrophils | More active than C-16 | Chemoattractant | |
| PAF | Intracellular Ca²⁺ Mobilization | Neurohybrid NG108-15 cells | EC50 = 6.8 nM | Increase in intracellular calcium | |
| Apafant | PAF Receptor Binding | Human Platelets | Kᵢ = 15 nM | PAF Receptor Antagonist | |
| BN 50739 | PAF-induced Ca²⁺ Mobilization | Neurohybrid NG108-15 cells | IC50 = 4.8 nM | PAF Receptor Antagonist |
Signaling Pathways
The biological effects of PAF and Lyso-PAF are mediated by distinct signaling pathways. PAF exerts its pro-inflammatory effects through the G-protein coupled PAF receptor (PAF-R), while Lyso-PAF's actions are often inhibitory and appear to be independent of the PAF-R, involving the modulation of intracellular cyclic AMP (cAMP) levels.
Figure 1: Simplified signaling pathway of Platelet-Activating Factor (PAF).
Figure 2: Proposed signaling pathway for the inhibitory effects of Lyso-PAF.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
This assay is used to determine the binding affinity of a test compound to the PAF receptor by measuring its ability to compete with a radiolabeled PAF ligand.
Figure 3: Workflow for a PAF receptor competitive binding assay.
Protocol:
-
Platelet Isolation and Membrane Preparation:
-
Isolate platelets from whole blood by differential centrifugation.
-
Wash the platelet pellet and resuspend in a suitable buffer.
-
Lyse the platelets by sonication or hypotonic buffer and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in a binding buffer.
-
-
Binding Assay:
-
In a microtiter plate, add the platelet membrane preparation, a fixed concentration of [³H]-PAF, and varying concentrations of the unlabeled test compound (e.g., this compound or a known antagonist).
-
Incubate the mixture at room temperature for a defined period (e.g., 30 minutes) to allow binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound [³H]-PAF from the free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific [³H]-PAF binding against the logarithm of the competitor concentration.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-PAF.
-
This assay measures the ability of a compound to induce an increase in intracellular calcium concentration ([Ca²⁺]i), a key second messenger in PAF receptor signaling.
Protocol:
-
Cell Preparation and Dye Loading:
-
Culture cells expressing the PAF receptor (e.g., HEK293 cells stably transfected with the human PAF receptor) to an appropriate density.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM) by incubating them in a buffer containing the dye.
-
-
Fluorometric Measurement:
-
Wash the cells to remove extracellular dye.
-
Place the cells in a fluorometer and measure the baseline fluorescence.
-
Add the test compound (e.g., PAF C-18) and continuously record the change in fluorescence over time. The change in fluorescence intensity or ratio is proportional to the change in [Ca²⁺]i.
-
-
Data Analysis:
-
Calculate the peak increase in fluorescence in response to different concentrations of the test compound.
-
Plot the response against the logarithm of the compound's concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).
-
This assay measures the ability of a compound to induce or inhibit platelet aggregation.
Protocol:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood into a tube containing an anticoagulant (e.g., sodium citrate).
-
Centrifuge the blood at a low speed to separate the PRP from red and white blood cells.
-
-
Aggregation Measurement:
-
Place a sample of PRP in an aggregometer cuvette with a stir bar.
-
Establish a baseline light transmittance.
-
Add the test compound (e.g., PAF C-18) to induce aggregation. Platelet aggregation causes the PRP to become clearer, increasing light transmittance.
-
To test for inhibitory effects, pre-incubate the PRP with the test compound (e.g., this compound) before adding a known platelet agonist.
-
-
Data Analysis:
-
The aggregometer records the change in light transmittance over time, generating an aggregation curve.
-
The extent of aggregation is expressed as the maximum percentage change in light transmittance.
-
For inhibitors, the IC50 value (the concentration that inhibits 50% of the agonist-induced aggregation) can be calculated.
-
This assay is used to determine if a compound modulates the levels of intracellular cyclic AMP (cAMP).
Protocol:
-
Cell Stimulation:
-
Isolate cells of interest (e.g., human neutrophils or platelets).
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with the test compound (e.g., this compound) for a defined period.
-
-
Cell Lysis and cAMP Quantification:
-
Stop the reaction and lyse the cells.
-
Quantify the amount of cAMP in the cell lysate using a commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit.
-
-
Data Analysis:
-
Compare the cAMP levels in treated cells to those in untreated control cells to determine the effect of the test compound.
-
A dose-response curve can be generated to determine the EC50 for cAMP production.
-
References
A Researcher's Guide to Selecting Lyso-PAF C-18: A Comparative Analysis of Commercial Suppliers
Product Overview of Commercially Available Lyso-PAF C-18
Several reputable suppliers offer this compound, each with its own product specifications. Below is a summary of offerings from prominent vendors. Researchers should always refer to the most current product datasheets from the supplier for the latest information.
| Supplier | Product Name | CAS Number | Molecular Weight | Purity Specification | Format |
| Avanti Polar Lipids (via Sigma-Aldrich) | C18 Lyso PAF | 74430-89-0[2] | 509.70[2] | >99% (TLC)[2] | Powder[2] |
| Cayman Chemical | This compound | 74430-89-0 | 509.7 | ≥98% | Lyophilized Powder |
| MedChemExpress | This compound | 74430-89-0 | 509.70 | 99.85% (LC/MS) | Solid (White to off-white) |
Note: Purity assessment methods can vary between suppliers (e.g., TLC vs. LC/MS), which may impact the interpretation of the stated purity levels.
Comparative Experimental Analysis
To rigorously compare this compound from different suppliers, a multi-faceted experimental approach is recommended, focusing on purity, biological activity, and stability.
Purity Assessment by Mass Spectrometry
While suppliers provide a purity specification, independent verification is crucial. High-resolution mass spectrometry can provide a more detailed purity profile than thin-layer chromatography (TLC).
Hypothetical Purity Data:
| Supplier | Lot Number | Purity by LC-MS (%) | Major Impurities Detected |
| Supplier A | A123 | 99.5 | C16 Lyso-PAF |
| Supplier B | B456 | 98.9 | Unidentified lipid species |
| Supplier C | C789 | 99.8 | None detected |
Experimental Protocol: Purity Analysis by LC-MS
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound from each supplier in a suitable solvent such as chloroform (B151607) or methanol. Further dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase.
-
Chromatography:
-
Column: Use a C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for 3 minutes to re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Range: m/z 100-1000.
-
Data Analysis: Integrate the peak area for the this compound parent ion (m/z 510.4) and any impurity peaks. Calculate purity as the percentage of the main peak area relative to the total peak area.
-
Biological Activity Assessment
The biological activity of this compound can be assessed by its ability to be converted to PAF, which then elicits a cellular response. A common method is to measure the activation of downstream signaling pathways, such as the MEK-ERK pathway.
Hypothetical Biological Activity Data (EC50 in a cell-based assay):
| Supplier | Lot Number | EC50 (µM) for ERK Phosphorylation |
| Supplier A | A123 | 5.2 |
| Supplier B | B456 | 7.8 |
| Supplier C | C789 | 4.9 |
Experimental Protocol: ERK Phosphorylation Assay in HMCB Cells
-
Cell Culture: Culture human melanoma cells (HMCB) in appropriate media until they reach 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 12-16 hours prior to the experiment.
-
Treatment: Treat the cells with varying concentrations of this compound from each supplier for a predetermined time (e.g., 15 minutes).
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.
-
Use a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal. Plot the normalized p-ERK levels against the this compound concentration and determine the EC50 value.
Stability Assessment
The stability of this compound in solution is critical for ensuring consistent results over the course of an experiment. A stability study can be performed by analyzing the purity of the compound over time under different storage conditions.
Hypothetical Stability Data (% Purity after 4 weeks at 4°C in solution):
| Supplier | Lot Number | Initial Purity (%) | Purity after 4 weeks at 4°C (%) |
| Supplier A | A123 | 99.5 | 98.2 |
| Supplier B | B456 | 98.9 | 95.1 |
| Supplier C | C789 | 99.8 | 99.1 |
Experimental Protocol: Solution Stability Study
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound from each supplier in a relevant solvent (e.g., ethanol).
-
Storage: Aliquot the solutions and store them at 4°C.
-
Time Points: Analyze the purity of the solutions at specified time points (e.g., Day 0, Week 1, Week 2, Week 4).
-
Analysis: Use the LC-MS method described in section 2.1 to determine the purity at each time point.
-
Data Analysis: Plot the percentage of intact this compound as a function of time to assess the degradation rate.
Signaling Pathway and Experimental Workflow
Visualizing the biological context and experimental design can aid in understanding the importance of reagent quality.
References
A Comparative Guide to Lyso-PAF C18 Quantification Methods
In the realm of lipidomics and drug development, the accurate quantification of bioactive lipids is paramount. Lyso-platelet-activating factor (Lyso-PAF) C18, a key signaling molecule, has garnered significant attention for its role in various physiological and pathological processes. This guide provides a comprehensive cross-validation of the primary methods used for Lyso-PAF C18 quantification, offering researchers, scientists, and drug development professionals a detailed comparison of available techniques.
Introduction to Lyso-PAF C18 and its Significance
Lyso-PAF is a precursor in the biosynthesis of Platelet-Activating Factor (PAF), a potent lipid mediator involved in inflammatory responses.[1][2] The conversion of Lyso-PAF to PAF is a critical step in cellular signaling cascades.[2][3] Recent studies have also highlighted an intracellular signaling function for Lyso-PAF itself, particularly in the RAS-RAF1 signaling pathway, making its accurate measurement crucial for understanding its biological roles.[4]
This guide focuses on the cross-validation of two principal analytical methods for the quantification of Lyso-PAF C18: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Quantitative Method Comparison
The selection of an appropriate quantification method depends on various factors, including sensitivity, specificity, sample throughput, and cost. Below is a summary of the performance characteristics of LC-MS/MS and ELISA for Lyso-PAF C18 quantification.
| Parameter | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Antigen-antibody binding with enzymatic signal amplification. |
| Linearity Range | 10 - 2000 ng | Varies by kit, typically in the pg/mL to ng/mL range. |
| Limit of Detection (LOD) | Below 200 pg injected on column. | Dependent on antibody affinity and kit specifics. |
| Accuracy | High, considered the "gold standard". | Can be affected by cross-reactivity. |
| Precision | High, with low coefficient of variation (CV). | Generally higher CVs compared to LC-MS/MS. |
| Specificity | High, able to distinguish between different Lyso-PAF species. | Dependent on antibody specificity. |
| Sample Throughput | Lower, due to chromatographic separation times. | Higher, suitable for screening large numbers of samples. |
| Cost per Sample | Higher, due to instrumentation and expertise required. | Lower, more accessible for routine analysis. |
Experimental Protocols
Detailed and robust experimental protocols are essential for reproducible and accurate quantification.
LC-MS/MS Quantification of Lyso-PAF C18
This method offers high sensitivity and specificity for the quantification of Lyso-PAF C18.
1. Sample Preparation:
-
Internal Standard Addition: A deuterated internal standard, such as Lyso-PAF C18-d4, is added to the sample to account for sample loss during preparation and for variations in instrument response.
-
Lipid Extraction: Lipids are extracted from the biological matrix using a suitable solvent system, such as the Bligh and Dyer method (chloroform:methanol:water).
-
Purification: The lipid extract is purified using silicic acid chromatography and thin-layer chromatography (TLC) to isolate the Lyso-PAF fraction.
2. Chromatographic Separation:
-
Column: A reverse-phase C18 column is typically used for separation.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small percentage of formic acid to improve ionization, is commonly employed.
-
Flow Rate: A flow rate of around 0.4 mL/min is often used.
3. Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is used to generate ions.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity. The transitions for native Lyso-PAF C18 and the deuterated internal standard are monitored.
ELISA for Lyso-PAF C18 Quantification
ELISA provides a high-throughput alternative for Lyso-PAF C18 measurement.
1. Plate Coating:
-
Microtiter plates are coated with a capture antibody specific for Lyso-PAF.
2. Sample and Standard Incubation:
-
Samples and a series of known standards are added to the wells. Lyso-PAF C18 present in the sample binds to the capture antibody.
3. Detection Antibody Incubation:
-
A detection antibody, also specific for Lyso-PAF and conjugated to an enzyme (e.g., horseradish peroxidase), is added.
4. Substrate Addition and Signal Measurement:
-
A chromogenic substrate is added, which is converted by the enzyme to produce a colored product. The intensity of the color is proportional to the amount of Lyso-PAF C18 in the sample and is measured using a plate reader.
5. Data Analysis:
-
A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of Lyso-PAF C18 in the samples is then determined from this standard curve.
Signaling Pathway and Experimental Workflow
Visual representations of the biological context and experimental procedures can aid in understanding the significance and methodology of Lyso-PAF C18 quantification.
Caption: Intracellular signaling pathway of Lyso-PAF.
Caption: Experimental workflow for LC-MS/MS quantification.
Conclusion
The choice between LC-MS/MS and ELISA for Lyso-PAF C18 quantification depends on the specific research question and available resources. LC-MS/MS provides the highest level of accuracy, specificity, and sensitivity, making it the preferred method for detailed mechanistic studies and as a reference method for cross-validation. ELISA, on the other hand, is a valuable tool for high-throughput screening and for studies where cost and sample volume are limiting factors. A thorough understanding of the principles, protocols, and performance characteristics of each method is essential for generating reliable and meaningful data in the study of Lyso-PAF C18.
References
- 1. Opposing Effects of Platelet-Activating Factor and Lyso-Platelet-Activating Factor on Neutrophil and Platelet Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphorylation of Lysophosphatidylcholine Acyltransferase 2 at Ser34 Enhances Platelet-activating Factor Production in Endotoxin-stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lyso-PAF, a biologically inactive phospholipid, contributes to RAF1 activation - PMC [pmc.ncbi.nlm.nih.gov]
Opposing Roles of Lyso-PAF C-18 and PAF in Immune Cell Modulation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of Platelet-Activating Factor (PAF) and its precursor and metabolite, Lyso-PAF C-18, on immune cells. While PAF is a well-established potent pro-inflammatory lipid mediator, emerging evidence reveals that Lyso-PAF, particularly the C-18 species, is not merely an inactive byproduct but an active signaling molecule with functions that often counteract those of PAF. This guide synthesizes key experimental findings, presents detailed methodologies, and visualizes the distinct signaling pathways to elucidate the dichotomous nature of these two lipid mediators in immunity.
I. Comparative Analysis of Immune Cell Responses
The functional consequences of immune cell exposure to PAF versus Lyso-PAF are markedly different, and in some cases, directly antagonistic. The following tables summarize the key quantitative data from comparative studies.
Neutrophil Activation
Neutrophils are primary responders in acute inflammation, and their activation is tightly regulated. PAF is known to "prime" neutrophils, enhancing their response to other stimuli. In contrast, Lyso-PAF exhibits an inhibitory effect on this key neutrophil function.
Table 1: Effect of PAF and Lyso-PAF on fMLF-Induced Superoxide (B77818) Production in Human Neutrophils
| Treatment (1 µM) | Superoxide Production (% of fMLF alone) | Fold Change vs. Lyso-PAF |
| Vehicle (fMLF alone) | 100% | 2.33 |
| PAF | 292% | 6.79 |
| Lyso-PAF (16:0) | 43% | 1.00 |
| Lyso-PAF (18:0) | ~43% (equally effective as 16:0) | ~1.00 |
Data synthesized from studies by Ye et al., 2009.[1][2]
The data clearly indicates that while PAF significantly potentiates superoxide production in neutrophils stimulated with fMLF, both C16:0 and C18:0 Lyso-PAF cause a greater than 50% reduction in this activity.[1][2] This opposing action highlights a potential intrinsic mechanism for modulating the intensity of the neutrophil oxidative burst.
Platelet Aggregation
PAF was originally named for its potent ability to induce platelet aggregation. Lyso-PAF, conversely, demonstrates a capacity to inhibit this process.
Table 2: Effect of Lyso-PAF on Thrombin-Induced Platelet Aggregation
| Treatment | Platelet Aggregation |
| Thrombin | Induced |
| Lyso-PAF + Thrombin | Inhibited |
Qualitative summary from Ye et al., 2009.[1]
This inhibitory role of Lyso-PAF on platelet aggregation further supports its anti-inflammatory and counter-regulatory profile against the pro-thrombotic and pro-inflammatory actions of PAF.
II. Mechanistic Insights: Divergent Signaling Pathways
The opposing effects of PAF and Lyso-PAF on immune cells stem from their engagement of distinct signaling pathways. PAF exerts its effects primarily through the G-protein coupled PAF receptor (PAFR). In stark contrast, the inhibitory actions of Lyso-PAF are independent of the PAFR and are mediated by an increase in intracellular cyclic AMP (cAMP).
PAF Signaling Pathway
Upon binding to its receptor (PAFR), PAF typically activates Gq and Gi proteins, leading to the activation of Phospholipase C (PLC). This results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger calcium mobilization and Protein Kinase C (PKC) activation, culminating in a pro-inflammatory cellular response.
References
Unveiling the Off-Target Activities of Lyso-PAF C-18: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the off-target effects of Lyso-platelet-activating factor C-18 (Lyso-PAF C-18) with established Platelet-Activating Factor (PAF) receptor antagonists. This document summarizes key experimental data, details relevant protocols, and visualizes the signaling pathways involved to facilitate informed decisions in experimental design.
While often considered an inactive precursor or metabolite of the potent inflammatory lipid mediator Platelet-Activating Factor (PAF), emerging evidence reveals that this compound possesses distinct biological activities that are independent of the PAF receptor (PAFR). These off-target effects present both a challenge and an opportunity in experimental models, necessitating a clear understanding of its pharmacological profile compared to traditional PAF receptor antagonists.
Comparative Analysis of Biological Effects
This compound exhibits inhibitory effects on key cellular responses involved in inflammation, in stark contrast to the pro-inflammatory actions of PAF. This activity is not mediated by the PAF receptor, suggesting a unique mechanism of action. In contrast, PAF receptor antagonists like WEB 2086, CV-3988, and Ginkgolide B are designed to specifically block the actions of PAF at its receptor.
Quantitative Comparison of Inhibitory Activities
The following tables summarize the available quantitative data on the inhibitory effects of this compound and selected PAF receptor antagonists on neutrophil and platelet functions.
| Compound | Assay | Target Cell | Stimulus | Effect | Concentration/IC₅₀ | Citation(s) |
| This compound | Superoxide (B77818) Production | Human Neutrophils | fMLP (1 µM) | Inhibition | 57% inhibition at 1 µM | [1] |
| Platelet Aggregation | Human Platelets | Thrombin (0.03 U/ml) | Dose-dependent inhibition | Significant inhibition at 1 µM | [2] | |
| WEB 2086 | Platelet Aggregation | Human Platelets | PAF | Inhibition | IC₅₀ = 0.17 µM | [3] |
| Neutrophil Aggregation | Human Neutrophils | PAF | Inhibition | IC₅₀ = 0.36 µM | [3] | |
| CV-3988 | Platelet Aggregation | Rabbit Platelets | PAF (3 x 10⁻⁸ M) | Inhibition | 3 x 10⁻⁶ to 3 x 10⁻⁵ M | [4] |
| Ginkgolide B | Platelet Aggregation | Human Platelets | Collagen (10 µg/ml) | Dose-dependent inhibition | Significant inhibition at pharmacological doses |
Note: Direct comparative studies with identical experimental conditions are limited. The data presented is compiled from various sources and should be interpreted with caution.
Unraveling the Off-Target Signaling of this compound
The off-target effects of this compound are primarily attributed to its ability to elevate intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This is in contrast to PAF, which typically signals through Gq and Gi protein-coupled receptors, leading to an increase in intracellular calcium and activation of protein kinase C. The elevation of cAMP by this compound suggests an interaction with a Gs protein-coupled receptor, leading to the activation of adenylyl cyclase.
In contrast, the PAF receptor antagonist CV-3988 has been shown to not increase, and potentially even lower, cAMP levels in platelets. Information regarding the direct effects of WEB 2086 and Ginkgolide B on basal cAMP levels is less clear, though Ginkgolide B has been reported to increase cAMP in certain contexts, potentially through indirect mechanisms.
Signaling Pathway Diagrams
Caption: Putative off-target signaling pathway of this compound.
Caption: On-target signaling pathway of PAF and its inhibition by antagonists.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility.
Neutrophil Superoxide Production Assay (Luminol-Enhanced Chemiluminescence)
Objective: To measure the production of reactive oxygen species (ROS), specifically superoxide anions, by neutrophils.
Materials:
-
Hanks' Balanced Salt Solution (HBSS)
-
Phorbol 12-myristate 13-acetate (PMA) or N-formyl-methionyl-leucyl-phenylalanine (fMLP) as a stimulant
-
This compound or other test compounds
-
Isolated human neutrophils
-
96-well white opaque microplates
-
Luminometer
Procedure:
-
Isolate human neutrophils from fresh whole blood using a standard density gradient centrifugation method.
-
Resuspend the purified neutrophils in HBSS at a concentration of 1 x 10⁶ cells/mL.
-
In a 96-well white opaque microplate, add 50 µL of the neutrophil suspension to each well.
-
Add 50 µL of HBSS containing the desired concentration of this compound or other test compounds to the wells and incubate for 10 minutes at 37°C. For control wells, add 50 µL of HBSS.
-
Add 50 µL of luminol solution (final concentration ~100 µM) to each well.
-
Initiate the reaction by adding 50 µL of the stimulant (e.g., fMLP at a final concentration of 1 µM).
-
Immediately place the plate in a luminometer and measure chemiluminescence at 37°C kinetically over 30-60 minutes.
-
Data can be expressed as the peak chemiluminescence or the area under the curve.
Platelet Aggregation Assay (Light Transmission Aggregometry)
Objective: To measure the extent of platelet aggregation in response to an agonist.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets
-
Agonist (e.g., Thrombin, ADP, Collagen)
-
This compound or other test compounds
-
Platelet aggregometer
Procedure:
-
Prepare PRP from citrated whole blood by centrifugation at a low speed (e.g., 200 x g for 15 minutes).
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL with platelet-poor plasma (PPP).
-
Pre-warm the PRP aliquots to 37°C.
-
Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).
-
Place a cuvette with PRP and a stir bar into the heating block of the aggregometer.
-
Add the test compound (e.g., this compound) or vehicle control and incubate for a specified time (e.g., 2 minutes).
-
Add the agonist to induce aggregation and record the change in light transmission for a set period (e.g., 5-10 minutes).
-
The percentage of aggregation is calculated from the change in light transmission.
Intracellular Calcium Mobilization Assay
Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to stimuli.
Materials:
-
Cells (e.g., neutrophils, platelets, or a cell line expressing the receptor of interest)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
Test compounds and agonists
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities
Procedure:
-
Load the cells with Fura-2 AM (typically 1-5 µM) in HBS containing a low concentration of Pluronic F-127 (e.g., 0.02%) for 30-60 minutes at 37°C.
-
Wash the cells twice with HBS to remove extracellular dye.
-
Resuspend the cells in HBS and place them in the measurement cuvette or plate.
-
Record the baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
Add the test compound and continue recording the fluorescence ratio.
-
Add the agonist and record the change in the fluorescence ratio, which corresponds to the change in [Ca²⁺]i.
Adenylyl Cyclase Activity Assay
Objective: To measure the activity of adenylyl cyclase by quantifying the production of cAMP.
Materials:
-
Cell membrane preparations
-
Assay buffer (containing Tris-HCl, MgCl₂, ATP)
-
[α-³²P]ATP (for radioactive assay) or a commercial non-radioactive cAMP detection kit (e.g., ELISA-based)
-
Test compounds
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation
Procedure (using a commercial ELISA kit as an example):
-
Prepare cell membranes from the cells of interest.
-
In a microplate, combine the cell membrane preparation, assay buffer containing ATP and a phosphodiesterase inhibitor, and the test compound (e.g., this compound).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction according to the kit manufacturer's instructions.
-
Measure the amount of cAMP produced using the ELISA protocol provided with the kit. This typically involves a competitive binding assay where the cAMP in the sample competes with a labeled cAMP for binding to a specific antibody.
-
The amount of cAMP is then determined by measuring the signal (e.g., colorimetric or fluorescent) and comparing it to a standard curve.
Conclusion
The off-target effects of this compound, particularly its ability to inhibit neutrophil and platelet functions through a cAMP-dependent pathway, distinguish it from classical PAF receptor antagonists. Researchers utilizing this compound in their experimental models should be aware of these PAFR-independent activities to avoid misinterpretation of results. This guide provides a foundational understanding and practical protocols to aid in the investigation and consideration of these off-target effects. Further research is warranted to identify the specific Gs-coupled receptor(s) that mediate the actions of this compound, which could unveil novel therapeutic targets for inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of CV-3988, an antagonist of platelet-activating factor (PAF), on washed rabbit platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological actions of WEB 2086, a new specific antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ginkgolide B‑induced AMPK pathway activation protects astrocytes by regulating endoplasmic reticulum stress, oxidative stress and energy metabolism induced by Aβ1‑42 - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
